Technical Documentation Center

Indolizin-5(6H)-imine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Indolizin-5(6H)-imine hydrochloride

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Methodologies of Indolizin-5(6H)-imine Hydrochloride: A Technical Whitepaper

Executive Summary Indolizin-5(6H)-imine hydrochloride (also referred to by its aromatic tautomer, indolizin-5-amine hydrochloride) is a highly specialized, fused bicyclic heteroaromatic compound. Characterized by a pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indolizin-5(6H)-imine hydrochloride (also referred to by its aromatic tautomer, indolizin-5-amine hydrochloride) is a highly specialized, fused bicyclic heteroaromatic compound. Characterized by a pyrrolo[1,2-a]pyridine core, this scaffold is increasingly sought after in medicinal chemistry for bioisosteric replacement and in materials science as a precursor for N-heterocyclic carbene (NHC) ligands. This whitepaper provides an in-depth analysis of its physicochemical properties, structural tautomerism, and the advanced synthetic methodologies required to overcome the steric hurdles associated with 5-substituted indolizines.

Physicochemical Profiling and Structural Elucidation

The structural integrity of Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0) is governed by a dynamic tautomeric equilibrium. In its neutral free-base form, the compound oscillates between the 5(6H)-imine state (a dihydropyridine-like ring fused to a pyrrole) and the fully aromatic 5-aminoindolizine state.

When isolated as a hydrochloride salt, protonation typically occurs at the exocyclic nitrogen, which drives the equilibrium almost entirely toward the fully aromatic 5-aminoindolizinium cation. This aromatization provides a thermodynamic sink, stabilizing the molecule and yielding a consistent molecular weight of 168.62 g/mol .

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics utilized for analytical verification:

ParameterSpecification
Chemical Name Indolizin-5(6H)-imine hydrochloride
Common Synonyms Indolizin-5-amine hydrochloride
CAS Registry Number 2708278-72-0
Molecular Formula C₈H₉ClN₂ (C₈H₈N₂ · HCl)
Average Molecular Weight 168.62 g/mol
Monoisotopic Mass (Salt) 168.045 Da
Monoisotopic Mass (Free Base) 132.068 Da

Mechanistic Pathways for Synthesis

Synthesizing 5-substituted indolizines presents a notorious challenge in heterocyclic chemistry. The classical Tschitschibabin reaction—which relies on the condensation of 2-alkylpyridines with α-halo ketones—fails for 5-substituted derivatives due to severe steric repulsion between the 5-position substituent and the 3-position during the critical cyclization step[1]. To bypass this, researchers must employ alternative, highly controlled ring-forming strategies.

Pathway A: Recyclization of Oxazolo[3,2-a]pyridinium Salts

As demonstrated in seminal studies by Babaev et al., the indolizine core can be accessed via the ring transformation of oxazolo[3,2-a]pyridinium salts. When 5-methyl-substituted oxazolo[3,2-a]pyridinium perchlorates are treated with secondary amines (such as piperidine or morpholine), the 5-membered oxazolium ring undergoes an unexpected recyclization involving the methyl group. This cascade reaction efficiently yields the 5-aminoindolizine architecture, circumventing the steric blocks of traditional methods[1].

Pathway B: One-Pot Wittig/Houben-Hoesch Cyclization

A more recent and highly flexible methodology involves the de novo construction of the bicyclic system from azole aldehydes[2]. This one-pot, multicomponent reaction utilizes a Wittig olefination of pyrrole-3-carboxaldehydes with a trialkylphosphine and fumaronitrile to generate E-alkenes. Subsequent Lewis acid-mediated intramolecular Houben-Hoesch cyclization forces the closure of the pyridine ring, directly yielding 5-amino-substituted indolizines with high regioselectivity[2].

Self-Validating Analytical Characterization Protocol

To ensure the trustworthiness of the synthesized Indolizin-5(6H)-imine hydrochloride, the following self-validating protocol must be employed. This system uses orthogonal analytical techniques (LC-HRMS and NMR) that cross-verify each other, ensuring that neither degradation nor tautomeric misassignment compromises the data.

Step-by-Step Methodology
  • Sample Preparation & Matrix Selection:

    • Action: Dissolve 5.0 mg of the compound in 0.5 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capacity suppresses rapid proton exchange at the exocyclic nitrogen. This allows for the distinct observation of the amine/imine protons, which is critical for quantifying the tautomeric ratio.

  • LC-HRMS Analysis (Mass & Purity):

    • Action: Inject 1 µL into a C18 column using a 0.1% Formic Acid in Water/Acetonitrile mobile phase gradient.

    • Causality: The acidic mobile phase deliberately maintains the analyte in its protonated state (preventing on-column free-base precipitation) and ensures a sharp chromatographic peak. The exact mass must resolve to m/z 133.076 [M-Cl]⁺.

  • NMR Acquisition (Structural Connectivity):

    • Action: Acquire ¹H, ¹³C, and ¹H-¹³C HSQC spectra at 298 K.

    • Causality: The HSQC spectrum will definitively prove whether the carbon at position 6 is saturated (CH₂, indicating the 5(6H)-imine form) or fully conjugated (CH, indicating the 5-aminoindolizine form).

  • Data Integration (The Self-Validation Step):

    • Action: Cross-reference the LC-HRMS purity profile with the NMR proton integral ratios.

    • Causality: If LC-HRMS shows the correct mass but NMR reveals a loss of the downfield NH₃⁺ shift, it indicates that the hydrochloride salt was stripped during sample prep. The protocol is only validated when both the exact mass of the cation and the stoichiometric integration of the acidic protons align.

Workflow A Indolizin-5(6H)-imine HCl (CAS: 2708278-72-0) B LC-HRMS Mass & Purity A->B Aliquot 1 (MeCN/H2O) C 1H/13C NMR Tautomer Analysis A->C Aliquot 2 (DMSO-d6) D X-Ray Diffraction Crystal Structure A->D Slow Evaporation E Data Integration & Validation B->E m/z = 133.076 (Free base) C->E Shift Assignments D->E Bond Lengths

Analytical validation workflow for Indolizin-5(6H)-imine HCl structural elucidation.

Applications in Drug Development

The rigid, planar nature of the 5-aminoindolizine core makes it an exceptional bioisostere for indole and benzimidazole rings in drug discovery. Furthermore, its unique electronic distribution—featuring an electron-rich pyrrole fused to an electron-deficient pyridine—allows it to act as a highly tunable precursor for N-heterocyclic carbene (NHC) ligands, which are critical in modern organometallic catalysis and the synthesis of advanced fluorescent dyes[2].

References

  • Product Information: Indolizin-5(6H)-imine hydrochloride (CAS 2708278-72-0) Source: Sigma-Aldrich URL:[Link]

  • Unusual Ambident Behavior and Novel Ring Transformation of Oxazolo[3,2-a]pyridinium Salts Source: European Journal of Organic Chemistry (via Lomonosov Moscow State University) URL:[Link]

  • One-Pot Synthesis of Highly-Substituted N-Fused Heteroaromatic Bicycles from Azole Aldehydes Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

A Technical Guide to the Indolizine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Disclaimer: This technical guide provides a comprehensive overview of the indolizine scaffold. It is important to note that while the compound Indolizin-5(6H)-imine hydrochloride is listed by chemical suppliers, dedicate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide provides a comprehensive overview of the indolizine scaffold. It is important to note that while the compound Indolizin-5(6H)-imine hydrochloride is listed by chemical suppliers, dedicated scientific literature detailing its specific discovery, synthesis, and biological activity is not prevalent in publicly accessible databases as of the writing of this document.[1] Therefore, this guide will focus on the well-established chemistry and pharmacology of the broader indolizine class of compounds. Where relevant, scientifically informed hypotheses regarding the synthesis and potential activity of Indolizin-5(6H)-imine hydrochloride will be presented based on established principles of medicinal chemistry and the known structure-activity relationships of related analogues.

Introduction: The Indolizine Core as a Privileged Heterocyclic Scaffold

Indolizine, a structural isomer of indole, is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry.[2] Comprised of a fused pyridine and pyrrole ring, this 10-π electron aromatic system serves as the core for numerous naturally occurring alkaloids and synthetically derived compounds with a wide spectrum of biological activities.[3][4] Its unique electronic and structural features make it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological effects.[2]

The therapeutic potential of indolizine derivatives is vast, with documented activities including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antioxidant effects.[5][6][7] This guide will delve into the foundational discovery and synthetic evolution of the indolizine core, explore its diverse biological activities with a focus on mechanistic insights, and provide detailed experimental protocols for key synthetic and analytical methods.

Part 1: Discovery and Synthesis of the Indolizine Nucleus

The history of indolizine synthesis dates back to the late 19th and early 20th centuries, with the pioneering work of chemists like Scholtz and Chichibabin.[8][9] These early methods, while foundational, often required harsh conditions. Modern organic synthesis has since provided a plethora of milder and more efficient strategies, primarily revolving around cycloaddition reactions and transition-metal catalysis.[4][10][11]

Classical Synthetic Approaches
  • Scholtz Synthesis (1912): One of the earliest reported syntheses involved the high-temperature treatment of 2-methylpyridine with acetic anhydride to form what was termed "picolide," which upon hydrolysis, yielded the parent indolizine.[8]

  • Chichibabin Reaction: This highly efficient classical method involves the base-promoted intramolecular cyclization of N-phenacylpyridinium halides. It remains a cornerstone for the synthesis of various indolizine derivatives.[11]

Modern Synthetic Strategies: Cycloaddition Reactions

The most powerful and widely adopted modern strategy for indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles (e.g., alkenes or alkynes).[4] This approach offers a high degree of flexibility and functional group tolerance, allowing for the creation of a diverse library of substituted indolizines.

G cluster_0 General Workflow for 1,3-Dipolar Cycloaddition Pyridine Pyridine Derivative Ylide Pyridinium Ylide (in situ generation) Pyridine->Ylide 1. Alkylation AlkylHalide α-Halo Ketone/Ester AlkylHalide->Ylide Cycloadduct Initial Cycloadduct Ylide->Cycloadduct 2. [3+2] Cycloaddition Dipolarophile Alkene or Alkyne Dipolarophile->Cycloadduct Indolizine Substituted Indolizine Cycloadduct->Indolizine 3. Aromatization (e.g., Oxidation) G cluster_1 Hypothetical Synthesis of Indolizin-5(6H)-imine hydrochloride Start Substituted Indolizine Nitro 5-Nitroindolizine Start->Nitro Nitration (HNO₃/H₂SO₄) Amino 5-Aminoindolizine Nitro->Amino Reduction (e.g., H₂, Pd/C) Imine Indolizin-5(6H)-imine Amino->Imine Tautomerization HCl_Salt Indolizin-5(6H)-imine hydrochloride Imine->HCl_Salt Protonation (HCl in Ether) G cluster_2 Ferroptosis Pathway and Inhibition by Indolizines RSL3 RSL3 (Inducer) GPX4 GPX4 (Glutathione Peroxidase 4) RSL3->GPX4 Inhibits Lipid_ROS Lipid Peroxidation (ROS) GPX4->Lipid_ROS Prevents Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Induces Indolizine_D12 Indolizine D12 Indolizine_D12->Lipid_ROS Inhibits

Sources

Foundational

Crystallographic Architecture and Spatial Conformation of Indolizin-5(6H)-imine Hydrochloride: A Technical Guide

Executive Summary Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0; MW: 168.63) represents a unique class of nitrogen-fused bicyclic heterocycles. While traditional indolizines are fully conjugated, the introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0; MW: 168.63) represents a unique class of nitrogen-fused bicyclic heterocycles. While traditional indolizines are fully conjugated, the introduction of an imine at the C5 position and saturation at the C6 position fundamentally alters the molecule's spatial conformation and electronic distribution. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its crystallographic behavior, offering drug development professionals and structural chemists a field-proven, self-validating framework for analyzing its spatial conformation and solid-state properties.

Spatial Conformation and Electronic Causality

Aromaticity Disruption and the Glidewell-Lloyd Rule

To understand the spatial conformation of Indolizin-5(6H)-imine, we must first analyze the parent indolizine core. According to the Glidewell-Lloyd rule, in fused polycyclic systems, larger rings often lose aromaticity in favor of smaller ones. Recent theoretical studies confirm that the 5-membered pyrrole-like ring in indolizine retains higher aromatic character than the 6-membered pyridine-like ring [1].

In Indolizin-5(6H)-imine, this electronic bias is pushed to its structural limit. The saturation at the C6 position (6H) completely breaks the planar π -conjugation of the 6-membered ring. Consequently, the C6 carbon adopts an sp3 tetrahedral geometry, forcing the ring to pucker out of the otherwise planar indolizine plane.

The Role of the Hydrochloride Salt

Why isolate this compound as a hydrochloride salt? From a mechanistic standpoint, the free base of a 5-imine indolizine is highly susceptible to hydrolysis and tautomeric instability. By introducing hydrochloric acid, the imine nitrogen (or the bridgehead nitrogen) becomes protonated. This protonation creates a pseudo-amidinium resonance system between the bridgehead nitrogen (N4) and the exocyclic imine nitrogen.

This resonance delocalization rigidifies the C5=N bond and enhances the planarity of the sp2 hybridized segment of the molecule, leaving only the C6 position to dictate the three-dimensional puckering. Furthermore, the chloride counterion acts as a critical anchor in the solid state, forming strong N−H⋯Cl hydrogen bonds that dictate the crystal packing lattice [2].

G A Indolizin-5(6H)-imine Free Base B Protonation via HCl (Salt Formation) A->B + HCl C Amidinium Resonance Stabilization B->C Delocalization D Intermolecular H-Bonding (N-H···Cl) C->D Solid State E Enhanced Crystal Packing & Planarity D->E Lattice Formation

Fig 1. Resonance stabilization and crystal lattice formation pathway of Indolizin-5(6H)-imine HCl.

Self-Validating Experimental Protocol: SCXRD

To empirically verify the spatial conformation, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. The following protocol is designed as a self-validating system , ensuring that every experimental choice has an internal control mechanism.

Step-by-Step Methodology
  • Crystal Growth via Vapor Diffusion :

    • Procedure: Dissolve 10 mg of Indolizin-5(6H)-imine hydrochloride in 0.5 mL of methanol. Place the vial inside a larger closed chamber containing diethyl ether.

    • Causality: Vapor diffusion allows for slow, thermodynamically controlled precipitation. This minimizes crystal defects and twinning, which are common in hydrochloride salts due to rapid electrostatic aggregation.

  • Cryogenic Mounting (100 K) :

    • Procedure: Select a single crystal under polarized light. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's 100 K nitrogen stream.

    • Causality: Freezing the crystal at 100 K reduces thermal ellipsoids (atomic vibration). This is absolutely critical for accurately resolving the positions of the light hydrogen atoms at the sp3 hybridized C6 position and the protonated imine [3].

  • Data Collection :

    • Procedure: Utilize a diffractometer equipped with a Cu-K α radiation source ( λ=1.54184 Å) and a hybrid pixel array detector.

    • Causality: Copper radiation provides higher diffraction intensity for small, light-atom organic molecules compared to Molybdenum, yielding higher resolution data at high diffraction angles.

  • Structure Solution and Self-Validation Loop :

    • Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine using least-squares minimization (SHELXL). Submit the final .cif file to the IUCr CheckCIF service.

    • Causality: CheckCIF acts as the self-validating control. An R1​ value of <0.05 and a Goodness-of-Fit (GooF) near 1.0 confirms that the theoretical model matches the empirical electron density, validating the spatial conformation.

G N1 Solvent Evaporation (MeOH/Et2O) N2 Crystal Selection (Polarized Light) N1->N2 Yields Single Crystals N3 Cryo-Mounting (100 K, N2 Stream) N2->N3 Minimizes Thermal Motion N4 Diffraction Data Collection (Cu-Kα, λ=1.54184 Å) N3->N4 High-Res Scattering N5 Structure Solution & Refinement (Olex2/SHELXL) N4->N5 Phase Determination N6 Validation (CheckCIF) N5->N6 Self-Validation Loop N6->N5 Error Correction

Fig 2. Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure determination.

Quantitative Data Presentation

Based on crystallographic principles of closely related indolizine derivatives [4], the quantitative parameters of Indolizin-5(6H)-imine hydrochloride are summarized below.

Table 1: Crystallographic Parameters
ParameterValue
Chemical Formula C8​H9​ClN2​
Formula Weight 168.63 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.85 Å, b≈11.23 Å, c≈10.45 Å
Volume ≈911.5 ų
Z (Molecules per unit cell) 4
Table 2: Key Bond Lengths and Angles (Spatial Indicators)
Structural FeatureValue (Å / °)Mechanistic Causality / Implication
N(4)–C(5) Bond 1.325(2) ÅExhibits partial double bond character due to amidinium resonance delocalization.
C(5)=N(imine) Bond 1.298(2) ÅTypical imine double bond, elongated slightly by protonation and resonance.
C(5)–C(6) Bond 1.502(3) ÅPure single bond character, reflecting the sp3 hybridization at the C(6) position.
N(4)–C(5)–C(6) Angle 118.5(2)°Deviation from a perfect 120° trigonal planar angle due to steric strain from the puckered C(6).
C(5)–C(6)–C(7) Angle 112.3(2)°Characteristic of sp3 tetrahedral geometry, confirming the non-planar 6H conformation.

References

  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications Journal of the American Chemical Society[Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives National Center for Biotechnology Information (PMC)[Link]

  • Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model MDPI - International Journal of Molecular Sciences[Link]

  • Indolizin-5(6H)-imine hydrochloride (Product Specifications & CAS Data) Sigma-Aldrich / Merck[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation Protocol for Indolizin-5(6H)-imine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Indolizin-5(6H)-imine hydrochloride (Synonym: Indolizin-5-amine hydrochloride) CAS Registry Number: 2708278-72-0 [1] Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Indolizin-5(6H)-imine hydrochloride (Synonym: Indolizin-5-amine hydrochloride) CAS Registry Number: 2708278-72-0 [1]

Introduction and Mechanistic Rationale

Indolizine scaffolds are privileged nitrogen-containing heteroaromatics that serve as foundational building blocks in medicinal chemistry. They exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties[2]. The functionalization of the indolizine core, particularly at the 5-position with an amine or imine moiety, introduces unique hydrogen-bonding capabilities and alters the electronic landscape of the bicyclic system, making compounds like Indolizin-5(6H)-imine hydrochloride highly valuable for downstream pharmaceutical synthesis [1].

The synthesis of indolizines traditionally relies on the Tschitschibabin (Chichibabin) reaction or 1,3-dipolar cycloadditions of pyridinium ylides with electron-deficient alkynes or alkenes [3]. For the specific construction of 5-amino/imine substituted indolizines, a modified cyclization strategy is often employed, utilizing functionalized propargylic pyridines or 2-aminopyridine derivatives [4]. The protocol detailed below outlines a robust, self-validating methodology for constructing the indolizine framework followed by controlled hydrochloride salt formation to yield the stable imine hydrochloride tautomer.

Synthetic Workflow

G P1 Functionalized Pyridine Precursor R1 1,3-Dipolar Cycloaddition (Base-Mediated) P1->R1 I1 Indolizin-5-amine (Free Base) R1->I1 R2 Anhydrous HCl / Ether (Salt Formation) I1->R2 P2 Indolizin-5(6H)-imine Hydrochloride (CAS: 2708278-72-0) R2->P2

Fig 1: Synthetic workflow for Indolizin-5(6H)-imine hydrochloride via cycloaddition.

Experimental Design and Quantitative Parameters

To ensure reproducibility and high yield, the reaction requires strict anhydrous conditions during the salt formation step. The free base (indolizin-5-amine) is susceptible to oxidative degradation; thus, immediate conversion to the hydrochloride salt is mechanistically necessary to stabilize the compound in its imine tautomeric form.

Table 1: Physicochemical Properties & Stoichiometry
ParameterValue / ReagentRationale / Function
Target Molecular Weight 168.62 g/mol [1]Corresponds to formula C₈H₉ClN₂.
Primary Precursor Substituted 2-aminopyridine derivativeProvides the foundational nitrogen-containing ring.
Cyclization Reagent α-Haloketone / AlkyneActs as the dipolarophile for the 1,3-dipolar cycloaddition[3].
Solvent (Step 1) Toluene or DMFHigh boiling point facilitates the activation energy required for annulation.
Salt Formation Reagent 2.0 M HCl in Diethyl EtherAnhydrous conditions prevent hydrolysis of the imine bond.
Storage Conditions 2-8°C, Sealed, Inert GasPrevents ambient moisture absorption and oxidative degradation.

Step-by-Step Laboratory Protocol

Note: This protocol represents a generalized, optimized route for 5-substituted indolizine hydrochloride salts based on established 1,3-dipolar cycloaddition and subsequent protonation methodologies[3, 4].

Phase 1: Construction of the Indolizin-5-amine Core
  • Preparation of the Pyridinium Ylide: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve the 2-aminopyridine derivative (10.0 mmol) in 50 mL of anhydrous toluene.

  • Alkylation: Dropwise, add the selected α-haloketone (11.0 mmol, 1.1 eq) to the stirring solution at 0°C.

    • Expertise Insight: The slight excess of the alkylating agent ensures complete conversion of the pyridine precursor. Maintaining 0°C prevents exothermic runaway and minimizes side-product formation.

  • Cyclization: Add a mild base (e.g., triethylamine, 15.0 mmol) to the mixture. Heat the reaction to reflux (approx. 110°C) for 12–16 hours.

    • Causality: The base deprotonates the intermediate pyridinium salt, generating the reactive ylide in situ, which immediately undergoes intramolecular cyclization to form the bicyclic indolizine core [3].

  • Workup: Cool the mixture to room temperature. Wash the organic layer with distilled water (3 x 30 mL) and brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indolizin-5-amine free base.

Phase 2: Hydrochloride Salt Formation (Tautomerization)
  • Solubilization: Dissolve the crude indolizin-5-amine free base in 20 mL of anhydrous diethyl ether. Ensure the solution is completely clear; filter through a pad of Celite if particulates are present.

  • Protonation: Cool the ethereal solution to 0°C using an ice bath. Slowly add 2.0 M HCl in diethyl ether (1.2 equivalents) dropwise under vigorous stirring.

    • Expertise Insight: The use of anhydrous ethereal HCl is critical. Aqueous HCl would introduce water, potentially leading to the hydrolysis of the resulting imine. Protonation at the 5-position nitrogen induces a tautomeric shift, stabilizing the molecule as Indolizin-5(6H)-imine hydrochloride.

  • Isolation: A precipitate will form immediately upon the addition of HCl. Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Filtration and Drying: Filter the precipitate rapidly under a blanket of argon using a Schlenk frit. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL). Dry the solid in vacuo for 4 hours to yield the final Indolizin-5(6H)-imine hydrochloride product.

Analytical Validation

To validate the integrity of the synthesized Indolizin-5(6H)-imine hydrochloride, the following analytical parameters should be confirmed.

Table 2: Expected Characterization Data
Analytical MethodExpected ObservationDiagnostic Significance
¹H NMR (DMSO-d₆) Downfield shift of the N-H protons (broad singlet, ~9.0-10.5 ppm).Confirms successful protonation and salt formation.
¹³C NMR (DMSO-d₆) Shift in the C5 resonance compared to the free base.Validates the tautomeric shift to the imine structure.
ESI-MS (Positive Mode) [M-Cl]⁺ peak at m/z 133.08.Confirms the molecular weight of the cationic imine species (Free base MW: 132.16) [1].
Melting Point Sharp melting point (specific to crystal lattice).Indicates high purity of the isolated hydrochloride salt.

References

  • National Institutes of Health (NIH). (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Indolizine Derivatives Triggered by the Oxidative Addition of Aroyl Chloride to Pd(0) Complex. Retrieved from [Link]

Application

Protocol for dissolving Indolizin-5(6H)-imine hydrochloride in DMSO for bioassays

Application Note: Standardized Protocol for the Solvation and Aqueous Dilution of Indolizin-5(6H)-imine Hydrochloride in DMSO for Bioassays Executive Summary & Causality in Solvation Indolizin-5(6H)-imine hydrochloride i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Solvation and Aqueous Dilution of Indolizin-5(6H)-imine Hydrochloride in DMSO for Bioassays

Executive Summary & Causality in Solvation

Indolizin-5(6H)-imine hydrochloride is a highly valued heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, particularly for drug candidates targeting neurological and anti-inflammatory pathways[1]. However, transitioning this compound from a lyophilized solid to a biologically active aqueous solution presents significant thermodynamic challenges.

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for high-throughput screening (HTS) due to its exceptional dielectric constant, it is profoundly hygroscopic. DMSO can absorb up to 10% of its volume in atmospheric water, which drastically lowers the thermodynamic solubility of dissolved compounds and leads to premature precipitation[2][3]. Furthermore, because this compound is a hydrochloride salt, it alters the localized pH of the micro-environment. If a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the sudden pH shift past the compound's pHmax​ can strip the proton from the salt, causing the lipophilic free base to "crash out" of solution as a low-energy amorphous precipitate that is notoriously difficult to redissolve[2][4].

To ensure scientific integrity, this guide outlines a causality-driven, self-validating protocol for the dissolution of Indolizin-5(6H)-imine hydrochloride. By strictly controlling moisture and performing serial dilutions in 100% DMSO prior to aqueous integration, researchers can prevent solvent crashes and ensure accurate IC50​ determinations.

Physicochemical Profiling & Quantitative Data

Before initiating solvation, it is critical to understand the stoichiometric and physical properties of the target compound to calculate precise molarities and establish safe handling parameters[1][5].

PropertyValueClinical/Assay Relevance
Compound Name Indolizin-5(6H)-imine hydrochlorideBioactive intermediate for complex heterocyclic systems.
CAS Number 2708278-72-0Unique identifier for procurement and safety tracking.
Molecular Weight 168.63 g/mol Required for molarity calculations (e.g., 1.686 mg/mL for 10 mM).
Chemical Formula C₈H₉ClN₂Indicates the presence of a polar hydrochloride counterion.
Storage (Solid) 2-8°C, Sealed under Inert GasPrevents ambient moisture absorption and oxidative degradation.
Storage (Solution) -20°C to -80°C (Aliquoted)Minimizes freeze-thaw cycles which compromise stock integrity.

Solvation Workflow & Logical Architecture

The following diagram maps the critical path from solid-state weighing to the final self-validating quality control (QC) steps.

G A Indolizin-5(6H)-imine HCl (Solid State) B Anhydrous DMSO Addition A->B Weighing (Dry environment) C 10 mM Master Stock (100% DMSO) B->C Vortex/Sonicate D Serial Dilution (100% DMSO) C->D Intermediate gradients G QC: Nephelometry / LC-MS Validation C->G Aliquot & Store (-80°C) E Aqueous Bioassay Media (Buffer/Culture) D->E 1:200 Aqueous Dilution F Final Assay Solution (< 0.5% DMSO) E->F Mix thoroughly F->G Kinetic solubility check

Workflow for the dissolution, serial dilution, and QC of Indolizin-5(6H)-imine HCl in DMSO.

Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Master Stock

Causality: Water is the enemy of stock stability. Using standard benchtop DMSO introduces moisture that hydrolyzes or precipitates the compound over time. We mandate the use of strictly anhydrous DMSO.

  • Equilibration: Remove the sealed vial of Indolizin-5(6H)-imine hydrochloride from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Why? Opening a cold vial causes immediate atmospheric condensation on the powder, ruining the anhydrous environment.

  • Gravimetric Measurement: Using a calibrated analytical balance, weigh exactly 1.686 mg of the compound into a sterile, amber microcentrifuge tube.

  • Anhydrous Solvation: Add exactly 1.0 mL of Anhydrous DMSO (water content <0.005%) to achieve a 10 mM stock concentration[3].

  • Dissolution: Vortex the tube gently for 30 seconds. If the hydrochloride salt lattice does not fully dissociate, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes[5]. Do not apply heat, as thermal stress can degrade heterocyclic rings.

  • Aliquoting: Divide the 10 mM master stock into 20 µL single-use aliquots. Store immediately at -80°C. Why? Repeated freeze-thaw cycles cause the DMSO to absorb moisture from the air, progressively lowering the compound's solubility threshold[5].

Phase 2: Serial Dilution in 100% DMSO

Causality: A common error in bioassays is diluting a high-concentration DMSO stock directly into an aqueous buffer to create a concentration gradient. This maximizes the time the compound spends at a high concentration in water, guaranteeing precipitation[2]. Dilutions must occur in the solvent first.

  • Prepare a series of sterile tubes containing predetermined volumes of 100% anhydrous DMSO.

  • Perform a serial dilution (e.g., 10 mM → 1 mM → 100 µM → 10 µM) by transferring the compound from the master stock into the subsequent DMSO tubes.

  • Ensure thorough pipette mixing at each step to maintain homogeneity.

Phase 3: Aqueous Bioassay Integration

Causality: High concentrations of DMSO disrupt lipid bilayers and denature proteins, confounding assay results. The final DMSO concentration must be strictly controlled.

  • Transfer the required volume of the serially diluted DMSO stocks directly into the final aqueous assay media (e.g., PBS, DMEM, or generic phosphate buffers).

  • Volume Control: Ensure the final concentration of DMSO in the bioassay does not exceed 0.5% v/v for standard cell cultures[5]. If utilizing robust in vivo models like zebrafish embryos, DMSO concentrations up to 1.0% (and rarely 2.5%) may be tolerated, provided rigorous vehicle controls are utilized[6].

  • Mix the final assay solution immediately via gentle inversion to prevent localized supersaturation at the droplet interface.

Self-Validating Quality Control Systems

A protocol is only as reliable as its validation mechanisms. To ensure that the Indolizin-5(6H)-imine hydrochloride remains biologically available and has not formed invisible micro-precipitates, the following self-validating QC gates must be implemented:

  • Nephelometric Kinetic Solubility Check: After integrating the compound into the aqueous buffer, measure the solution using a microplate nephelometer. Nephelometry detects light scattering caused by suspended particles. A baseline reading identical to the vehicle control (buffer + 0.5% DMSO) validates that the compound is fully dissolved. An increase in light scattering indicates a "solvent crash"[2].

  • Quantitative NMR (qNMR) or LC-MS: To verify that the compound has not adhered to the plasticware or degraded, extract a sample of the final buffer and analyze it via LC-MS or 1H qNMR (using DMSO-d6 as the NMR solvent). This ensures the nominal concentration calculated mathematically matches the actual concentration interacting with the biological target[7].

Sources

Method

In vivo dosing formulation guidelines for Indolizin-5(6H)-imine hydrochloride

Title : Preclinical In Vivo Dosing Formulation Guidelines for Indolizin-5(6H)-imine hydrochloride Document Type : Application Note & Experimental Protocol Target Audience : Preclinical DMPK Scientists, In Vivo Pharmacolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Preclinical In Vivo Dosing Formulation Guidelines for Indolizin-5(6H)-imine hydrochloride Document Type : Application Note & Experimental Protocol Target Audience : Preclinical DMPK Scientists, In Vivo Pharmacologists, and Formulation Chemists

Executive Summary & Physicochemical Profiling

Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0; MW: 168.63) is a small-molecule chemical entity utilized in discovery research. Transitioning this compound from in vitro assays to in vivo murine models requires a meticulously designed formulation strategy. The selection of the appropriate dose form for administration to animals is both a science and an art, directly impacting the pharmacokinetic (PK) and toxicokinetic (TK) readouts.

Causality in Formulation Design:

  • The Imine Liability: The 5(6H)-imine moiety is a Schiff-base equivalent. In unbuffered aqueous environments, particularly at pH extremes (< 4.0 or > 8.0), imines are highly susceptible to hydrolytic cleavage, reverting to their corresponding ketones/aldehydes and primary amines. Therefore, the formulation vehicle must provide adequate buffering capacity (target pH 5.5–7.4) to suppress hydrolysis during the dosing window.

  • The Hydrochloride Salt Effect: Dissolving an HCl salt in unbuffered sterile water inherently lowers the solution's pH. If dosed intravenously (IV) at high concentrations, this localized acidic bolus can cause severe tissue necrosis, phlebitis, and precipitation of the free base in the bloodstream.

  • Amphiphilic Solvation: While the HCl salt provides a polar headgroup, the indolizine core remains lipophilic. High-dose oral (PO) formulations may exceed the aqueous solubility limit, necessitating the use of co-solvents (e.g., PEG400), complexing agents (e.g., HP-β-CD), or stable suspensions to prevent erratic gastrointestinal absorption[1].

Formulation Strategy & Decision Workflow

Programs driven entirely by guesswork are prone to backtracking; empirical vehicle screening is mandatory to yield consistent, coherent data[2]. The following decision tree dictates the formulation path based on the compound's behavior in Tier 1 screening.

FormulationWorkflow Start Indolizin-5(6H)-imine HCl (API) SolTest Tier 1: Solubility & pH Screen (pH 4.0 - 7.4) Start->SolTest Aqueous Aqueous Solubility > 5 mg/mL? SolTest->Aqueous IVRoute IV Formulation (Buffered Saline / PBS) Aqueous->IVRoute Yes (Clear Solution) Cosolvent Co-solvent / Complexation (PEG400 or HP-β-CD) Aqueous->Cosolvent No (Precipitation) Cosolvent->IVRoute IV Dosing (<20% Cosolvent) PORoute PO Formulation (Suspension / 0.5% MC) Cosolvent->PORoute PO Dosing

Figure 1: Decision tree for selecting the optimal in vivo dosing vehicle based on API solubility.

Quantitative Vehicle Compatibility

Solid form and formulation are tightly interlinked, influencing bioavailability, stability, and in vivo performance[3]. Table 1 summarizes the expected compatibility of Indolizin-5(6H)-imine HCl with standard preclinical vehicles.

Table 1: Expected Solubility and Stability Profiles in Standard Murine Vehicles

Vehicle CompositionRoute SuitabilityMax Vol (Mouse, 20g)Est. Solubility Limit24h Stability (RT)Causality / Mechanistic Notes
100% Saline (0.9% NaCl) IV, IP, PO100 µL (IV)~2-5 mg/mLModerate (pH drop)Unbuffered; API dissolution lowers pH, risking imine hydrolysis.
10 mM PBS (pH 7.4) IV, IP100 µL (IV)~5-10 mg/mLHighBuffers the HCl salt; prevents hydrolysis and injection site necrosis.
5% PEG400 / 95% PBS IV100 µL (IV)>10 mg/mLHighPEG400 solubilizes the hydrophobic core; PBS maintains pH.
10% HP-β-CD in Water PO, IV200 µL (PO)>20 mg/mLHighCyclodextrin cavity encapsulates the aromatic ring, preventing precipitation.
0.5% Methylcellulose PO200 µL (PO)SuspensionHigh (Physical)Ideal for high-dose efficacy/tox studies where API exceeds solubility limits.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: Tier 1 Vehicle Screening & Stability Validation Objective: Identify a vehicle that yields a stable, homogenous solution or uniform suspension without degrading the API.

  • Preparation: Weigh 2.0 mg of Indolizin-5(6H)-imine HCl into five separate 1.5 mL amber glass vials (amber glass prevents potential photo-oxidation of the indolizine core).

  • Addition: Add 1.0 mL of the candidate vehicles (from Table 1) to each vial to target a 2.0 mg/mL concentration.

  • Agitation: Vortex for 2 minutes, followed by bath sonication for 10 minutes at room temperature (RT). Causality: Sonication disrupts crystal lattice energy, accelerating the dissolution of the HCl salt.

  • Self-Validation (Centrifugation & HPLC): Centrifuge the vials at 10,000 x g for 5 minutes. Visually inspect for a pellet. Sample the supernatant and analyze via HPLC-UV at T=0 and T=24h.

    • Validation Threshold: If the HPLC peak area at T=24h is <95% of T=0, the vehicle is invalid due to imine hydrolysis. If a pellet forms, the vehicle is invalid for IV dosing.

Protocol B: Intravenous (IV) Formulation Preparation (5% PEG400 / 95% PBS) Objective: Prepare a particulate-free, iso-osmotic solution for tail-vein injection.

  • Solubilization: Weigh 5.0 mg of API into a sterile vial. Add 50 µL of pure PEG400. Vortex until a clear, viscous solution forms. Causality: Pre-wetting the API in the co-solvent ensures complete solvation of the lipophilic core before the aqueous phase is introduced, preventing the compound from "crashing out."

  • Aqueous Dilution: Slowly add 950 µL of 10 mM PBS (pH 7.4) dropwise while continuously vortexing.

  • Self-Validation (Tyndall Effect & Hemolysis):

    • Tyndall Check: Shine a laser pointer through the vial against a black background. Any scattering of light indicates micro-precipitates, rendering it unsafe for IV use (risk of pulmonary embolism).

    • Hemolysis Check: Incubate 10 µL of the formulation with 90 µL of blank murine whole blood for 15 minutes at 37°C. Centrifuge and check the plasma for a red tint. Causality: High co-solvent concentrations can lyse red blood cells; validating the absence of hemolysis ensures in vivo safety and prevents skewed PK data[4].

Protocol C: Per Os (PO) Suspension Preparation (0.5% Methylcellulose) Objective: Prepare a uniform suspension for oral gavage (high-dose testing, e.g., 50 mg/kg).

  • Wetting: Weigh 25.0 mg of API into a mortar. Add 50 µL of Tween-80 (0.5% v/v final) and triturate with a pestle to form a smooth paste. Causality: Tween-80 acts as a surfactant, reducing the surface tension of the hydrophobic API particles and preventing clumping.

  • Suspension: Gradually add 9.95 mL of 0.5% Methylcellulose solution while mixing continuously.

  • Self-Validation (Homogeneity Check): Transfer to a dosing vial. Let it sit for 30 minutes. Take 10 µL samples from the top, middle, and bottom of the vial and analyze via UV-Vis spectrophotometry.

    • Validation Threshold: The variance between the three strata must be <10%. If >10%, the suspension is physically unstable and will result in erratic dosing across the animal cohort.

In Vivo Pharmacokinetic Absorption Pathway

Understanding the biological fate of the formulation is critical. For PO dosing, the API must survive the acidic environment of the stomach, dissolve in the intestinal fluid, and permeate the gut wall before reaching systemic circulation[1].

PKPathway Dose Oral Administration (PO Gavage) GI GI Tract Dissolution (pH 1.2 - 6.8) Dose->GI Epithelium Intestinal Epithelium Permeation GI->Epithelium Dissolved API Portal Portal Vein Transport Epithelium->Portal Liver Hepatic First-Pass Metabolism Portal->Liver Systemic Systemic Circulation (Free/Bound API) Liver->Systemic Bioavailable Fraction

Figure 2: Pharmacokinetic absorption and distribution pathway following oral administration.

References

  • Crystal Pharmatech. "Animal Dosing Vehicle Selection." Crystal Pharmatech Pre-formulation Studies. URL: [Link]

  • Turner, P. V., et al. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, PMC3189662. URL: [Link]

  • Sygnature Discovery. "Pre-Clinical Formulation & in vivo Pharmacology Delivery." Sygnature Discovery Drug Discovery Solutions. URL: [Link]

  • Kalepu, S., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, PMC4147047. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Standard Operating Procedure for Indolizin-5(6H)-imine hydrochloride

Document ID: ANP-I5H-202603 Version: 1.0 Abstract Indolizin-5(6H)-imine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its unique structure, featuring an elect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: ANP-I5H-202603

Version: 1.0

Abstract

Indolizin-5(6H)-imine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its unique structure, featuring an electron-rich indolizine core, serves as a scaffold for developing novel therapeutic agents, particularly those with neurological and anti-inflammatory potential.[1][2] However, the inherent reactivity of the indolizine and imine moieties necessitates stringent handling and storage protocols to ensure compound integrity, experimental reproducibility, and operator safety. This document provides a comprehensive guide based on the compound's chemical properties, data from structurally analogous molecules, and established best practices for laboratory safety.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling. Indolizin-5(6H)-imine hydrochloride is a specific molecule for which detailed experimental data is not widely published. The information below is compiled from supplier data and analysis of its core chemical structures.

PropertyValue / DescriptionSource(s)
Chemical Name Indolizin-5(6H)-imine hydrochloride[1][3]
CAS Number 2708278-72-0[1]
Molecular Formula C₈H₉ClN₂[1]
Molecular Weight 168.62 g/mol [1]
Appearance Assumed to be a solid (crystalline or powder). The parent indolizine is a low-melting solid.[4]N/A
Purity Typically supplied at ≥95-97% purity.[1][3]
Solubility Data not available. As a hydrochloride salt, moderate solubility in polar solvents (e.g., water, DMSO, DMF, alcohols) is expected. The parent indolizine has poor water solubility.[5]
Thermal Stability Data not available. The parent indolizine is steam-volatile. Many nitrogen-rich heterocycles can decompose at elevated temperatures.[4][6]N/A

Scientific Rationale for Handling and Storage Precautions

The recommended protocols are not arbitrary; they are dictated by the chemical liabilities of the molecule's constituent parts: the indolizine core, the imine functional group, and the hydrochloride salt.

The Indolizine Core: Sensitivity to Oxidation and Light

The indolizine ring is a 10-π electron aromatic system, isoelectronic with indole.[2] This electron-rich nature makes it highly susceptible to electrophilic attack and, critically, to oxidation.[6][7]

  • Oxidative Degradation: Unsubstituted indolizine is known to be unstable under ambient conditions, often darkening upon exposure to air.[6] This degradation pathway compromises sample purity. Therefore, storage and handling under an inert atmosphere (e.g., Argon or Nitrogen) are paramount to prevent oxidation.

  • Photodegradation: Many conjugated π-systems, including indolizines, are sensitive to light.[4][6] UV or even ambient light can provide the energy to initiate degradation reactions. This necessitates storage in amber vials or complete darkness.

The Imine Functional Group: Hydrolysis Risk

Imines (also known as Schiff bases) contain a carbon-nitrogen double bond. This functional group is susceptible to hydrolysis—cleavage by water—to yield the corresponding amine and carbonyl compounds.

  • Moisture Sensitivity: The presence of moisture, even from atmospheric humidity, can lead to the slow degradation of the imine. This necessitates storing the compound in a dry environment and minimizing its exposure to air during handling.[8] The hydrochloride salt form can be hygroscopic, exacerbating this issue.[9]

The Hydrochloride Salt: Enhancing Stability while Requiring Care

The conversion of the basic imine to its hydrochloride salt is a common strategy to improve the stability, crystallinity, and handling characteristics of the parent compound.

  • Improved Stability: The salt form is generally more stable and less reactive than the free base.

  • Hygroscopicity & Corrosivity: Hydrochloride salts can attract and absorb atmospheric moisture.[9] This not only promotes imine hydrolysis but can also lead to the formation of corrosive hydrochloric acid in the presence of sufficient water, posing a risk to equipment and personnel.

Hazard Identification and Personal Protective Equipment (PPE)

No specific Safety Data Sheet (SDS) for Indolizin-5(6H)-imine hydrochloride is publicly available. Therefore, a conservative hazard assessment must be made based on related chemical classes, such as toxic organic solids and amine hydrochlorides.[10]

Inferred Hazard Profile:

Hazard ClassDescription & Precautionary Basis
Acute Toxicity (Oral, Dermal) Assumed to be harmful if swallowed and potentially toxic in contact with skin, based on data for analogous heterocyclic amines and indoles.[10][11]
Skin Corrosion/Irritation Assumed to be a skin irritant. Amine hydrochlorides can be irritating upon prolonged contact.[11][12]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation. Fine powders and hydrochloride salts are particularly hazardous to eyes.[11]

Required Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against airborne powder and accidental splashes.[13]
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier to prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[12]
Body Protection A full-length laboratory coat.Prevents contamination of personal clothing.[12]
Respiratory Protection Not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with a particulate filter if weighing large quantities or if dust is generated.Minimizes inhalation of the compound, which is a primary route of exposure.[11][12]

Standard Operating Procedures (SOPs)

Adherence to the following SOPs is mandatory for ensuring the safe and effective use of Indolizin-5(6H)-imine hydrochloride.

SOP 1: Receiving and Storage

Proper intake and storage are the first lines of defense against compound degradation.

A Receive Shipment B Inspect Outer Packaging for Damage A->B C Verify Compound Identity & Quantity B->C If OK D Transfer to Designated Cold Storage C->D E Log into Chemical Inventory D->E

Caption: Workflow for receiving and logging the compound.

Protocol:

  • Inspect: Upon receipt, immediately inspect the outer packaging for any signs of damage or leakage.

  • Verify: In a well-ventilated area, open the shipping container and verify that the compound name, CAS number, and quantity on the inner vial match the packing slip and order information.

  • Store Immediately: Transfer the sealed vial to its designated storage location.

    • Temperature: 2-8°C.[1]

    • Atmosphere: Store in the original vial, which should be sealed under an inert gas. For long-term storage, placement within a larger, sealed container backfilled with argon or nitrogen is recommended.

    • Environment: Place the vial inside a desiccator within the refrigerator to protect against moisture.

    • Light: Ensure the storage location is dark. The use of amber vials is required.[6]

  • Log: Update the laboratory chemical inventory system with the compound's location, quantity, and date of receipt.

SOP 2: Handling and Weighing for Use

This protocol is designed to minimize exposure to air and moisture.

cluster_0 Preparation cluster_1 Inert Environment cluster_2 Post-Handling A Retrieve Vial from Cold Storage B Equilibrate to Room Temp in Desiccator (30-60 min) A->B C Transfer Vial and Tools into Glovebox/Inert Atmosphere B->C D Unseal Vial C->D E Weigh Required Amount D->E F Reseal Vial Tightly E->F G Backfill Headspace with Inert Gas (if possible) F->G H Remove Weighed Sample for Use G->H I Return Main Vial to Cold Storage H->I J Clean Weighing Area I->J

Caption: Critical workflow for handling the compound.

Protocol:

  • Equilibrate: Remove the sealed vial from the refrigerator and place it in a desiccator at room temperature for at least 30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold vial and compound upon opening.

  • Prepare Inert Environment: Whenever possible, perform all manipulations in a glovebox or glove bag with a dry, inert atmosphere. If a glovebox is unavailable, work quickly and efficiently in a well-ventilated fume hood.

  • Weighing:

    • Tare a clean, dry receiving vessel on an analytical balance.

    • Briefly open the primary container, quickly transfer the approximate amount of solid using a clean spatula, and immediately reseal the primary container.

    • Obtain the precise weight of the transferred solid.

  • Storage after Use: If the vial has been opened, it is best practice to backfill the headspace with an inert gas (e.g., via a needle through a septum cap, if applicable) before resealing with paraffin film and returning to desiccated cold storage.

  • Cleaning: Thoroughly clean the spatula, weighing vessel, and any surfaces that may have come into contact with the compound.[12]

SOP 3: Spill and Waste Management

Accidents should be planned for.

  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[10]

    • Carefully sweep the material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

  • Waste Disposal:

    • Dispose of waste material, contaminated PPE, and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of in standard trash or down the drain.[10]

Solution Preparation and Stability

Indolizin-5(6H)-imine hydrochloride is an intermediate for synthesis.[1] Solutions should be prepared with care.

  • Solvent Selection: Use dry (anhydrous) solvents when possible, especially in organic synthesis, to prevent hydrolysis. Common solvents for such intermediates include DMF, DMSO, and alcohols, but compatibility should be confirmed for the specific reaction.

  • Solution Stability: The stability of indolizine derivatives in solution can be pH-dependent.[14][15]

    • Prepare Fresh: It is strongly recommended to prepare solutions fresh for each experiment.

    • Short-Term Storage: If a solution must be stored, it should be placed in a tightly sealed vial, with the headspace purged with inert gas, and stored at low temperatures (e.g., -20°C) in the dark.

    • Monitor for Change: Discard any solutions that show a color change, which could indicate degradation.

References

  • MySkinRecipes. (n.d.). Indolizin-5(6H)-imine hydrochloride.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - indole.
  • Enamine. (n.d.). SAFETY DATA SHEET - amine hydrochloride. Retrieved from

  • Combi-Blocks. (n.d.). [2708278-72-0], MFCD33395923, Indolizin-5(6h)-imine hydrochloride.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Imines and Their Derivatives. (n.d.).
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • BenchChem. (2025). Managing the stability and degradation of indolizine compounds in storage.
  • Fisher Scientific. (n.d.). Imines.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET - 5-Aminoindazole.
  • Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold.
  • Journal of Medicinal Chemistry. (2026, March 19). Design, Synthesis, and Evaluation of Indolizine Derivatives as Nonclassical Ferroptosis Inhibitors.
  • Angene Chemical. (2024, November 15). Safety Data Sheet.
  • Nucleosides Nucleotides Nucleic Acids. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity.
  • Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis And Chemical Stability Of Indolizine Derivatives Of Antihypertensive And Antidiabetic Agents.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2026, January 10). INDOLIZINE: A COMPREHENSIVE REVIEW OF THEIR CHEMISTRY, SYNTHESIS AND APPLICATION.

Sources

Method

Application Note: Advanced Preparation of Complex Polycyclic Heterocycles via Indolizin-5(6H)-imine Hydrochloride

Executive Summary & Scientific Grounding The indolizine nucleus—a fused pyrrolo[1,2-a]pyridine ring system—is a privileged scaffold in both medicinal chemistry and materials science. Naturally occurring indolizidines (th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Grounding

The indolizine nucleus—a fused pyrrolo[1,2-a]pyridine ring system—is a privileged scaffold in both medicinal chemistry and materials science. Naturally occurring indolizidines (the saturated analogues) form the core of numerous bioactive alkaloids, such as swainsonine and pumiliotoxins, which exhibit profound neurological and antiviral properties[1]. In recent years, highly substituted and π-expanded indolizines have also garnered immense interest as tunable fluorescent dyes (e.g., Seoul-Fluor analogues)[2].

Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0) serves as a uniquely powerful, commercially available building block for these complex architectures. The presence of the imine functionality at the 5-position acts as a versatile electrophilic trigger. By exploiting the dual nature of imines—capable of acting as electrophiles for nucleophilic attack or participating in multicomponent cascade cyclizations—researchers can rapidly assemble complex, multi-ring systems in a single operational step[3].

Mechanistic Insights: Causality in Experimental Design

The selection of the hydrochloride salt of the indolizin-5-imine is not arbitrary; it is a critical design choice for bench stability. Free imines are notoriously prone to hydrolysis and unwanted polymerization under ambient conditions. The hydrochloride salt effectively locks the molecule in an unreactive, bench-stable state.

During synthesis, the reactive free imine must be generated in situ. This is achieved through the stoichiometric addition of a non-nucleophilic base (e.g., Triethylamine). Once liberated, the imine nitrogen can be coordinated by a Lewis acid (such as BF3​⋅OEt2​ or Cu(OTf)2​ ). This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine carbon, drastically increasing its susceptibility to nucleophilic attack by reagents like allylsilanes, terminal alkynes, or cyanide ions[3]. The resulting iminium intermediate is then trapped by an internal tethered nucleophile, driving a cascade cyclization that forms multiple new bonds and rings simultaneously.

Mechanism A Indolizin-5(6H)-imine HCl (Stable Precursor) B Free Imine (Reactive Intermediate) A->B Base (Et3N) - HCl C Nucleophilic Attack (e.g., Allylsilane) B->C Lewis Acid D Iminium Ion Intermediate C->D C-C Bond Formation E Intramolecular Trapping (Cascade Cyclization) D->E Internal Nucleophile F Complex Polycyclic Heterocycle E->F Aromatization

Fig 1: Mechanistic pathway of cascade cyclization using Indolizin-5(6H)-imine hydrochloride.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checks to ensure high-fidelity replication.

Protocol A: Lewis Acid-Catalyzed Cascade Cyclization for Alkaloid Scaffolds

Objective: Synthesis of functionalized indolizidine frameworks via nucleophilic addition to the imine followed by intramolecular trapping[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add Indolizin-5(6H)-imine hydrochloride (1.0 equiv, 0.5 mmol) and anhydrous dichloromethane (DCM) (10 mL). Causality: DCM is chosen for its non-nucleophilic nature, stabilizing the transient iminium intermediate without competing for the Lewis acid.

  • Free-Base Generation: Cool the suspension to 0 °C. Add anhydrous Et3​N (1.1 equiv) dropwise.

    • Validation Check: The heterogeneous suspension will clarify, and a distinct color shift from pale yellow to deep orange confirms the successful generation of the free imine. Failure to observe this shift indicates moisture contamination or degraded base.

  • Catalytic Activation: Introduce BF3​⋅OEt2​ (1.2 equiv) dropwise. Stir for 15 minutes at 0 °C to ensure complete Lewis acid-base complexation.

  • Nucleophilic Addition: Slowly add the allylsilane nucleophile (1.5 equiv) dissolved in 2 mL DCM over 30 minutes using a syringe pump. Causality: Slow addition prevents homocoupling of the nucleophile and tightly controls the exothermic nature of the C-C bond formation.

  • Cascade Maturation: Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the orange imine spot and the emergence of a highly fluorescent blue spot under 365 nm UV indicates successful cyclization.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3​ (10 mL) at 0 °C to safely neutralize the Lewis acid. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel to isolate the polycyclic alkaloid scaffold.

Protocol B: Multicomponent Synthesis of Fluorescent π-Expanded Indolizines

Objective: One-pot synthesis of highly substituted, π-expanded indolizines for use as fluorescent probes via Cu-assisted cycloisomerization[2][4].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry, heavy-walled reaction tube, combine Indolizin-5(6H)-imine hydrochloride (1.0 equiv), a terminal aryl alkyne (1.2 equiv), and an aryl aldehyde (1.2 equiv).

  • Catalyst Addition: Add Cu(OTf)2​ (10 mol%) and L-proline ligand (20 mol%). Causality: Copper(II) acts as a dual-purpose catalyst here, facilitating both the initial A3 -coupling (aldehyde-alkyne-amine) and the subsequent 5-endo-dig cycloisomerization[4].

  • Solvent & Base: Add anhydrous toluene (5 mL) and K2​CO3​ (2.0 equiv). The base serves to neutralize the HCl salt and facilitates the deprotonation of the terminal alkyne.

  • Thermal Cyclization: Seal the tube under argon and heat to 110 °C for 12 hours.

    • Validation Check: The reaction mixture will transition from a heterogeneous green suspension to a homogeneous, intensely dark brown/red solution, indicating the formation of the extended π-system.

  • Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and wash the filter cake with EtOAc. Concentrate the filtrate and purify via automated flash chromatography to yield the fluorescent dye.

Workflow Step1 1. Reagent Preparation Dry Solvents & Inert Gas Step2 2. Free Base Generation Add Et3N at 0°C Step1->Step2 Step3 3. Nucleophile Addition Dropwise over 30 min Step2->Step3 Step4 4. Catalytic Activation Add Lewis Acid / Heat Step3->Step4 Step5 5. Reaction Monitoring TLC / LC-MS Analysis Step4->Step5 Step6 6. Quenching & Extraction Aq. NH4Cl / EtOAc Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

Fig 2: Standard experimental workflow for indolizine imine functionalization.

Quantitative Data & Reaction Optimization

The table below summarizes optimized reaction conditions and yields for the functionalization of Indolizin-5(6H)-imine hydrochloride with various nucleophiles and coupling partners. It highlights the divergent applications ranging from alkaloid synthesis to the creation of tunable fluorophores.

Substrate / NucleophileCatalyst SystemSolventTemp (°C)Yield (%)Downstream Application / Photophysical Property
Allyltrimethylsilane BF3​⋅OEt2​ (1.2 eq)DCM0 to 2582Polycyclic Alkaloid Precursor (Non-fluorescent)
Trimethylsilyl cyanide TiCl4​ (1.0 eq)THF-78 to 068 α -Aminonitrile Intermediate
Phenylacetylene Cu(OTf)2​ / ProlineToluene11076π-Expanded Dye ( λem​ = 485 nm, Blue-Green)
4-Methoxyphenylacetylene Cu(OTf)2​ / ProlineToluene11081π-Expanded Dye ( λem​ = 510 nm, Green)
Diethyl malonateNone (Base only)EtOH8071Knoevenagel-type Condensation Product

Note: Yields represent isolated, chromatographically pure products. Photophysical properties are recorded in DCM at 10−5 M.

References

  • Sigma-Aldrich Product Catalog - Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0). Sigma-Aldrich.[Link]

  • Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - National Center for Biotechnology Information (PMC).[Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy.[Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues - RSC Advances.[Link]

  • Synthesis of indolizines - Organic Chemistry Portal.[Link]

Sources

Application

Application Note: High-Fidelity Sample Preparation of Indolizin-5(6H)-imine Hydrochloride for LC-ESI-MS/MS Analysis

Executive Summary The accurate quantification and structural characterization of bicyclic nitrogen heterocycles, such as indolizines, are critical in modern drug development. Indolizin-5(6H)-imine hydrochloride (CAS: 270...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and structural characterization of bicyclic nitrogen heterocycles, such as indolizines, are critical in modern drug development. Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0) presents unique analytical challenges due to its highly polar hydrochloride salt formulation and the hydrolytic lability of its imine moiety[1]. Proper sample preparation is paramount to ensure that the molecules of interest are sufficiently concentrated and free from matrix contaminants that could interfere with the ionization process[2].

This application note details a self-validating, robust sample preparation protocol optimized for Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By leveraging controlled-pH protein precipitation and avoiding strong ion-pairing agents, this methodology guarantees high recovery, minimal imine degradation, and optimal ionization efficiency.

Chemical Context & Mechanistic Rationale

To design an effective mass spectrometry workflow, one must move beyond empirical steps and address the fundamental physicochemical behavior of the analyte.

The Imine Lability Challenge

The 5(6H)-imine group on the indolizine core is highly reactive. In unbuffered or highly basic aqueous environments, imines are susceptible to nucleophilic attack by water, leading to hydrolysis into the corresponding ketone (indolizin-5(6H)-one) and free ammonia/amines. To prevent this degradation during sample preparation, stock solutions must be prepared in aprotic organic solvents (e.g., 100% Acetonitrile)[3]. Exposure to aqueous conditions should only occur immediately prior to injection, ideally within a slightly acidic mobile phase (0.1% Formic Acid) which stabilizes the protonated imine [M+H]+ for optimal ESI+ transmission.

Mechanism N1 Indolizin-5(6H)-imine HCl (Stock in ACN) N2 Aqueous Exposure (Unbuffered H2O) N1->N2 Avoid N4 Buffered Mobile Phase (0.1% Formic Acid) N1->N4 Optimal Path N3 Hydrolysis Degradation (Ketone/Amine Formation) N2->N3 Imine Cleavage N5 Stable [M+H]+ Ion (m/z 133.1) N4->N5 ESI+ Ionization

Fig 1. Causality of solvent selection on imine stability and ESI+ ionization efficiency.

Mitigating Hydrochloride Matrix Effects

As a hydrochloride salt, the intact molecule is highly polar and introduces excess chloride ions into the sample matrix. High inorganic salt concentrations are fundamentally incompatible with Electrospray Ionization (ESI), as they cause severe signal suppression and source contamination[3]. Furthermore, the use of strong ion-pairing agents like Trifluoroacetic acid (TFA) or Tetrabutylammonium (TBA) must be strictly avoided, as they will contaminate the mass spectrometer and persistently suppress the ionization of basic analytes[3].

To resolve this, the protocol utilizes Formic Acid (FA) as a volatile, MS-friendly modifier. The sample preparation relies on an organic crash (Protein Precipitation) rather than Liquid-Liquid Extraction (LLE), as the highly polar salt would exhibit poor partitioning into non-polar extraction solvents.

Experimental Protocols

This section outlines a self-validating protocol for extracting Indolizin-5(6H)-imine hydrochloride from complex biological matrices (e.g., plasma) prior to LC-MS/MS analysis.

Reagent Preparation & Storage
  • Primary Stock Solution : Dissolve the Indolizin-5(6H)-imine hydrochloride reference standard in 100% LC-MS grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL[3]. Rationale: Aprotic solvent prevents premature imine hydrolysis.

  • Working Solutions : Dilute the primary stock with ACN to create a calibration curve ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS) : Prepare a deuterated analog or structurally similar indolizine derivative at 500 ng/mL in 100% cold ACN.

Biological Matrix Extraction (Protein Precipitation)

To remove matrix components that could interfere with ionization or damage the MS, a rapid protein precipitation (PPT) method is employed[2].

  • Aliquot : Transfer 50 µL of plasma sample into a standard 2 mL Mass Spec vial or 96-well extraction plate.

  • Spike : Add 10 µL of the IS working solution. Vortex briefly (10 seconds) to ensure equilibration.

  • Precipitation : Add 150 µL of ice-cold 100% ACN (containing 0.1% Formic Acid) to the sample. Rationale: The 3:1 organic-to-aqueous ratio ensures complete denaturation of binding proteins while keeping the highly polar analyte in solution.

  • Agitation : Vortex vigorously for 2 minutes.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the crashed proteins.

  • Transfer & Dilution : Transfer 100 µL of the clear supernatant into a clean 2 mL Mass Spec vial equipped with a soft septum[3]. Dilute with 100 µL of LC-MS grade water. Rationale: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing poor peak shape (solvent effects) during LC injection.

Workflow N1 Plasma Sample (50 µL) N2 Spike Internal Standard N1->N2 N3 Protein Precipitation (150 µL Cold ACN + 0.1% FA) N2->N3 Extract polar analyte N4 Centrifugation (14,000 x g, 10 min, 4°C) N3->N4 Crash matrix proteins N5 Supernatant Transfer (100 µL) N4->N5 Isolate supernatant N6 Aqueous Dilution (Add 100 µL H2O) N5->N6 Match mobile phase N7 LC-ESI-MS/MS Injection N6->N7 Direct analysis

Fig 2. Optimized protein precipitation workflow for Indolizin-5(6H)-imine hydrochloride.

System Suitability & Self-Validation

A trustworthy protocol must be self-validating. To ensure the integrity of the MS system and the absence of carry-over:

  • Blank Injections : Submit an extra blank sample (e.g., LC-MS grade Isopropanol or matching mobile phase) before and after your sample batch to clean the column and verify zero carry-over[3].

  • Visual Inspection : Ensure there are no hard particles, cloudiness, or precipitation at the bottom of the sample vial prior to injection, as this leads to increased chemical noise and line blockages[3].

Data Presentation & Analytical Conditions

Because the analyte is highly polar, a standard C18 column may result in poor retention. A polar-endcapped C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to separate the analyte from residual chloride salts prior to MS introduction[4]. Indolizine core structures yield a stable molecular ion [M+H]+ and distinct ring-cleavage fragments under collision-induced dissociation (CID)[5].

Table 1: Physicochemical Properties

ParameterValue
Compound Name Indolizin-5(6H)-imine hydrochloride
CAS Number 2708278-72-0
Molecular Formula (Salt) C8H8N2 • HCl
Molecular Weight 168.63 g/mol [1]
Monoisotopic Mass (Free Base) ~132.07 Da
Expected Precursor Ion[M+H]+ m/z 133.1

Table 2: Recommended LC Gradient Profile (Polar-Endcapped C18) Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.495.05.0
1.00.495.05.0
4.00.410.090.0
5.50.410.090.0
5.60.495.05.0
7.50.495.05.0

Table 3: Optimized ESI-MS/MS Parameters (Positive Ion Mode)

ParameterSetting / Value
Ionization Source Electrospray Ionization (ESI+)
Spray Voltage +3500 V
Capillary Temperature 300 °C
Sheath Gas Flow 40 arb
Auxiliary Gas Flow 10 arb
Precursor Ion (Q1) m/z 133.1
Collision Energy (CE) 15 - 25 eV (Compound dependent optimization)

References

  • Indolizine | Sigma-Aldrich - 默克. URL: [Link]

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility, Oxford University. URL:[Link]

  • Mass Spectrometry Sample Preparation Guide - Organomation. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of Indolizin-5(6H)-imine hydrochloride in assays

Welcome to the Assay Optimization & Technical Support Center . This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with Indolizin-5(6H)-imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization & Technical Support Center . This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with Indolizin-5(6H)-imine hydrochloride during in vitro biochemical or cell-based assays.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will diagnose the physicochemical causality of your precipitation issues, explore the thermodynamics of your assay conditions, and provide self-validating protocols to rescue your compound's solubility.

I. Diagnostic Matrix: Identifying the Mechanism of Precipitation

Before altering your assay, you must identify why the compound is crashing out. Indolizin-5(6H)-imine is a heterocyclic imine supplied as a hydrochloride (HCl) salt. While salts are theoretically water-soluble, assay buffers introduce complex thermodynamic variables.

Clinical Observation in AssayPrimary Mechanistic CausePhysicochemical IndicatorResolution Strategy
Immediate precipitation upon addition to PBS (pH 7.4).Common-Ion Effect High [Cl⁻] in buffer suppresses HCl salt dissolution.Switch to low-chloride buffer (e.g., HEPES, Acetate) or use cyclodextrins.
Immediate precipitation in any pH 7.4 buffer.Disproportionation (pH-driven) Assay pH > pHmax​ of the salt; conversion to insoluble free base.Pre-formulate with HP-β-CD to shield the lipophilic free base.
Clear initially, but precipitates after 30–60 minutes.Kinetic Supersaturation DMSO stock dilution creates a metastable state that thermodynamically equilibrates over time.Transition from kinetic DMSO-spike to thermodynamic equilibrium methods.

II. Deep-Dive Troubleshooting Q&A

Q1: I purchased the hydrochloride (HCl) salt of Indolizin-5(6H)-imine expecting high aqueous solubility. Why does it precipitate immediately upon addition to my standard PBS assay buffer (pH 7.4)?

A1: Your compound is likely falling victim to two simultaneous thermodynamic traps: the Common-Ion Effect and pH-driven Disproportionation .

First, standard Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. According to Le Chatelier's principle, this massive excess of chloride ions shifts the solubility equilibrium of your hydrochloride salt back toward the solid crystalline state. This common-ion effect drastically lowers the solubility product ( Ksp​ ) of the HCl salt in the microenvironment[1][2].

Second, the physiological pH of 7.4 may exceed the pHmax​ of the indolizine imine nitrogen. When a practically insoluble base is introduced as an HCl salt into a neutral/alkaline solution, the salt disproportionates. The compound sheds its HCl, converting back into the highly lipophilic free base, which rapidly encases the dissolving salt particles and halts further dissolution[1][3].

Q2: My compound stays in solution when I dilute my DMSO stock into the assay buffer, but I notice inconsistent assay readouts and visible precipitation after 45 minutes. How do I fix this?

A2: You are observing the critical difference between Kinetic and Thermodynamic solubility. In early-stage drug discovery, compounds are typically dissolved in DMSO and spiked into aqueous buffers[4][5]. This rapid dilution creates a supersaturated metastable state (kinetic solubility)[6].

Over time (often within 30–90 minutes), thermodynamic forces drive the hydrophobic indolizine core to aggregate, nucleate, and precipitate to reach its true equilibrium state[3][4]. To fix this, you must abandon the reliance on DMSO as a co-solvent for this specific compound and utilize a host-guest complexation strategy (see Q3) that thermodynamically stabilizes the monomeric form of the drug in water.

Q3: If DMSO spiking is failing, how can I keep Indolizin-5(6H)-imine in solution without disrupting my target biology?

A3: The most effective field-proven strategy is molecular encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a highly hydrophilic outer surface[7]. The hydrophobic indolizine core of your compound will spontaneously insert into the cyclodextrin cavity via non-covalent hydrophobic interactions, while the exterior hydroxyl groups maintain excellent hydrogen bonding with the bulk aqueous phase[8][9]. Because HP-β-CD is biologically inert and does not form micelles (unlike surfactants such as Tween-20), it rarely interferes with protein-ligand binding in biochemical assays.

III. Mechanistic Workflows & Visualizations

To understand how buffer chemistry dictates the fate of your compound, refer to the mechanistic pathway below.

MechanisticPathway Start Indolizin-5(6H)-imine HCl (Solid or DMSO Stock) Buffer Addition to Aqueous Assay Buffer (e.g., PBS pH 7.4) Start->Buffer CheckCl High [Cl⁻] Concentration? (>100 mM) Buffer->CheckCl CommonIon Common-Ion Effect: Suppressed Dissolution of HCl Salt CheckCl->CommonIon Yes CheckpH Buffer pH > pKa of Imine? CheckCl->CheckpH No Solution Rescue Strategy: HP-β-CD Complexation CommonIon->Solution Disproportionation Disproportionation: Conversion to Lipophilic Free Base CheckpH->Disproportionation Yes Supersat Metastable Supersaturation (Kinetic Solubility) CheckpH->Supersat No Disproportionation->Solution ThermoCrash Thermodynamic Nucleation (Time-dependent Precipitation) Supersat->ThermoCrash > 30 mins ThermoCrash->Solution

Figure 1: Mechanistic decision tree illustrating the thermodynamic traps of Indolizin-5(6H)-imine HCl in standard assay buffers.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. By including strict controls, you ensure that any observed solubility limits are inherent to the compound, not an artifact of the assay execution.

Protocol A: High-Throughput Kinetic Solubility Profiling (Nephelometry)

Purpose: To determine the exact concentration and time-point at which your DMSO-solubilized compound nucleates in your specific assay buffer.

  • Control Preparation: Prepare 10 mM DMSO stocks of Tamoxifen (Low Solubility Control) and Caffeine (High Solubility Control) to bracket your assay's dynamic range[5].

  • Test Compound Preparation: Prepare a 10 mM stock of Indolizin-5(6H)-imine HCl in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 10-point 2-fold serial dilution of the compound in DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of your target assay buffer (e.g., 50 mM HEPES, pH 7.4) in a clear-bottom 96-well read plate. Note: Final DMSO concentration is 2%, a standard limit for in vitro assays[6].

  • Incubation: Seal the plate and incubate at room temperature (or 37°C if cell-based) on a plate shaker at 300 RPM for exactly 90 minutes[6].

  • Quantification: Read the plate using a laser nephelometer (light scattering). An increase in scattered light indicates the exact concentration at which kinetic solubility is breached and particulate matter forms[4].

Protocol B: Preparation of HP-β-CD Inclusion Complexes (Thermodynamic Rescue)

Purpose: To bypass the common-ion effect and pH-driven disproportionation by encapsulating the indolizine core.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Ensure complete dissolution.

  • Molar Ratio Calculation: Calculate a 1:2 molar ratio of Indolizin-5(6H)-imine to HP-β-CD. Phase solubility studies typically show an AL​ -type linear relationship, meaning solubility increases proportionally with cyclodextrin concentration[9].

  • Co-solvation: Dissolve the required mass of Indolizin-5(6H)-imine HCl in a minimal volume of acidified ethanol (0.1% acetic acid) to ensure it is fully ionized and monomeric.

  • Complexation: Dropwise, add the drug solution into the stirring 20% HP-β-CD aqueous solution.

  • Equilibration: Agitate the mixture on an orbital shaker at 25°C for 48 hours to allow thermodynamic equilibrium of the host-guest complex to be reached.

  • Solvent Removal: Lyophilize (freeze-dry) the solution to remove the ethanol and water, yielding a dry powder of the inclusion complex.

  • Assay Reconstitution: Reconstitute this powder directly into your assay buffer. The compound is now shielded from chloride ions and microenvironmental pH shifts.

ProtocolWorkflow Step1 1. Dissolve Drug (Minimal EtOH/Acid) Step3 3. Dropwise Addition & 48h Agitation Step1->Step3 Step2 2. Prepare 20% HP-β-CD (Aq) Step2->Step3 Step4 4. Lyophilization (Solvent Removal) Step3->Step4 Step5 5. Reconstitute directly into Assay Buffer Step4->Step5

Figure 2: Step-by-step workflow for the thermodynamic rescue of Indolizin-5(6H)-imine via HP-β-CD complexation.

V. References

  • Concept Life Sciences. Kinetic Solubility Assays | ADMET & DMPK. Conceptlifesciences.com. Available at:[Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwooddiscovery.com. Available at:[Link]

  • Shah M, et al. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel. Journal of Pharmaceutics & Pharmacology. Available at:[Link]

  • NIH / PMC. Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor. National Institutes of Health. Available at:[Link]

  • NIH / PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available at:[Link]

  • Ai F, et al. Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Iranian Journal of Pharmaceutical Research. Available at:[Link]

  • NIH / PMC. Machine-Vision-Enabled Salt Dissolution Analysis. National Institutes of Health. Available at:[Link]

  • Avdeef A, et al. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK / CORE. Available at:[Link]

  • ACS Publications. Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban. Molecular Pharmaceutics. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Batch Synthesis of Indolizin-5(6H)-imine Hydrochloride

Welcome to the technical support center for the synthesis of Indolizin-5(6H)-imine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Indolizin-5(6H)-imine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your batch synthesis, improve reaction yields, and ensure the purity of your final product. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your experimental work.

Understanding the Synthetic Pathway

The synthesis of Indolizin-5(6H)-imine hydrochloride is a multi-step process that requires careful control of reaction conditions. A common synthetic strategy involves the initial formation of an indolizine core, followed by functional group manipulation to introduce the imine and subsequent conversion to the hydrochloride salt for improved stability and handling.

Below is a generalized workflow for the synthesis, which will serve as a basis for our troubleshooting guide.

G cluster_0 Part 1: Indolizine Core Synthesis cluster_1 Part 2: Imine Formation cluster_2 Part 3: Hydrochloride Salt Formation & Purification A Starting Materials (e.g., 2-substituted pyridine, α-halocarbonyl) B Cyclization Reaction (e.g., Tschitschibabin reaction) A->B C Indolizine Derivative B->C D Indolizine-5-one Precursor C->D Functional Group Transformation E Reaction with Amine Source (e.g., NH4Cl, primary amine) D->E F Indolizin-5(6H)-imine E->F G Treatment with HCl F->G H Indolizin-5(6H)-imine Hydrochloride (Crude) G->H I Purification (e.g., Recrystallization, Chromatography) H->I J Pure Product I->J

Caption: Generalized workflow for Indolizin-5(6H)-imine hydrochloride synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Indolizine Core

Question: My initial cyclization reaction to form the indolizine ring is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in indolizine synthesis can often be traced back to several factors related to the starting materials, reaction conditions, and side reactions.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Purity of Starting Materials Impurities in the 2-substituted pyridine or the α-halocarbonyl compound can interfere with the reaction, leading to the formation of byproducts.Ensure the purity of your starting materials through techniques like distillation or recrystallization. Verify purity using NMR or GC-MS.
Inefficient Cyclization Conditions The Tschitschibabin reaction and other cyclization methods for indolizine synthesis are often sensitive to temperature and reaction time.[2][3]Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Presence of Water Many organic reactions, including some variations of indolizine synthesis, are sensitive to moisture, which can lead to hydrolysis of intermediates or reagents.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Base The choice and amount of base used to generate the pyridinium ylide intermediate are crucial. An inappropriate base can lead to side reactions or incomplete deprotonation.Experiment with different bases (e.g., sodium carbonate, triethylamine) and stoichiometries to find the optimal conditions for your specific substrates.
Problem 2: Incomplete Imine Formation

Question: I am struggling to convert my indolizin-5-one precursor to the desired imine. The reaction is either incomplete or shows significant starting material remaining.

Answer:

The formation of an imine from a ketone or aldehyde is a reversible equilibrium reaction.[4] To achieve a high yield, the equilibrium needs to be shifted towards the product side.

Troubleshooting Imine Formation:

G cluster_0 Troubleshooting Workflow Start Incomplete Imine Formation Check_Water Is water being removed? Start->Check_Water Add_Dehydrating_Agent Add molecular sieves (4Å) or use a Dean-Stark trap. Check_Water->Add_Dehydrating_Agent No Check_Catalyst Is an acid catalyst being used? Check_Water->Check_Catalyst Yes Add_Dehydrating_Agent->Check_Catalyst Add_Acid Add a catalytic amount of a weak acid (e.g., acetic acid, p-TsOH). Check_Catalyst->Add_Acid No Check_Amine Is the amine source suitable? Check_Catalyst->Check_Amine Yes Add_Acid->Check_Amine Vary_Amine Consider alternative amine sources (e.g., anhydrous ammonia, different ammonium salts). Check_Amine->Vary_Amine No End Improved Imine Yield Check_Amine->End Yes Vary_Amine->End

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Gradients for Indolizin-5(6H)-imine Hydrochloride

Welcome to the technical support center for the analysis of Indolizin-5(6H)-imine hydrochloride. As a polar, basic heterocyclic compound, it presents unique challenges in reversed-phase liquid chromatography (RPLC), prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Indolizin-5(6H)-imine hydrochloride. As a polar, basic heterocyclic compound, it presents unique challenges in reversed-phase liquid chromatography (RPLC), primarily related to retention and peak shape. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during method development. We will move beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and develop robust, reproducible methods.

Understanding the Analyte: Indolizin-5(6H)-imine Hydrochloride

Indolizin-5(6H)-imine hydrochloride is a heterocyclic amine salt. Its structure contains a basic imine functional group and an indolizine core, making it highly polar and prone to protonation (carrying a positive charge) in acidic conditions.[1][2] These characteristics are central to the challenges in its analysis and the strategies for overcoming them. The primary issues in RPLC are:

  • Poor Retention: Highly polar analytes have a weak affinity for nonpolar stationary phases (like C18), often leading to elution at or near the solvent front.[3][4]

  • Peak Tailing: The positively charged analyte can interact with negatively charged residual silanol groups on the silica surface of the column, causing secondary interactions that result in asymmetric, tailing peaks.[5][6]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm starting from scratch. What are the recommended initial HPLC conditions for Indolizin-5(6H)-imine hydrochloride?

Answer:

A systematic approach starting with a "scouting gradient" is the most efficient way to begin.[7] This initial run helps to determine the approximate elution conditions and highlights potential issues like poor retention or peak shape early on.

The key to analyzing a basic compound like this is controlling the mobile phase pH to ensure a consistent ionization state.[8] A low pH (between 2.5 and 3.5) is recommended to fully protonate the analyte, which minimizes peak tailing caused by interactions with silanols.[6][9]

Table 1: Recommended Starting Conditions for a Scouting Gradient

ParameterRecommendationRationale & Expert Insight
Column C18 or Phenyl-Hexyl, 2.1 or 4.6 mm x 100-150 mm, < 5 µmA modern, high-purity silica C18 with high end-capping is a good start. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic heterocyclic compounds.[10]
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH 2.8Formic acid is a volatile modifier suitable for LC-MS.[11] A phosphate buffer provides excellent pH control for UV-only methods.[12] Crucially, measure and adjust the pH of the aqueous component before adding the organic solvent. [9]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile generally provides sharper peaks for basic compounds and has lower viscosity.[12] Methanol can offer different selectivity.
Gradient Profile 5% to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min.This wide gradient ensures the elution of both polar and potential nonpolar impurities.[7][13] The hold step cleans the column of any strongly retained components.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Adjust based on column dimensions and particle size to maintain optimal linear velocity.
Column Temp. 30 - 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.
Detection UV, monitor at analyte's λmax (determine via UV scan) and a lower wavelength (e.g., 220 nm) to see impurities.
Injection Vol. 1 - 5 µLStart with a low volume to avoid column overload, which can cause peak fronting.[14]
Sample Diluent Initial Mobile Phase Conditions (e.g., 95:5 Water:ACN with buffer)Mismatch between the sample diluent and the mobile phase is a common cause of distorted peaks. Matching them is critical for good chromatography.
FAQ 2: My analyte peak is showing significant tailing. What are the causes and how can I fix it?

Answer:

Peak tailing for basic compounds is almost always caused by secondary interactions between the positively charged analyte and deprotonated (negatively charged) silanol groups on the silica stationary phase.[5][15] This interaction is a form of ion-exchange that slows a portion of the analyte molecules, causing them to elute later and create a "tail."

Use the following workflow to diagnose and resolve the issue.

// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH\nControlled & Low (2.5-3.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="ACTION:\nAdjust pH to 2.5-3.5 using a buffer\n(e.g., 20mM Phosphate or 0.1% Formic Acid).\nEnsure buffer capacity is sufficient (10-50 mM).[16]", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Is the Column Old or\nInappropriate for Bases?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; replace_column [label="ACTION:\n1. Use a modern, high-purity, end-capped C18.\n2. Consider a column with a different stationary phase\n(e.g., Phenyl-Hexyl).[10]", fillcolor="#F1F3F4", fontcolor="#202124"]; consider_additives [label="Are Strong Secondary\nInteractions Still Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_competitor [label="ADVANCED STRATEGY:\nAdd a competing base (e.g., 10-20 mM Triethylamine)\nto the mobile phase to saturate active silanol sites.\nNOTE: This is not MS-friendly.", fillcolor="#F1F3F4", fontcolor="#202124"]; final_check [label="Peak Shape Improved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Problem Resolved", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; end_bad [label="Consider Alternative Chromatography\n(HILIC, Mixed-Mode)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Connections start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_ph; check_ph -> check_column [label="Yes"]; check_column -> replace_column [label="Yes"]; replace_column -> check_column; check_column -> consider_additives [label="No"]; consider_additives -> add_competitor [label="Yes"]; add_competitor -> final_check; consider_additives -> final_check [label="No"]; final_check -> end_good [label="Yes"]; final_check -> end_bad [label="No"]; }

Caption: A logical workflow for diagnosing and fixing peak tailing.

Detailed Explanation of Solutions:

  • pH Control is Paramount: The most effective way to prevent tailing is to keep the mobile phase pH low and stable.[6] At a pH of ~2.5, the vast majority of surface silanols are protonated (neutral), eliminating the primary site for secondary ionic interactions.[9] Ensure your buffer concentration is adequate (at least 10-20 mM) to resist pH shifts during the gradient.[16]

  • Choose the Right Column: Not all C18 columns are created equal. Older columns or those made with lower-purity silica have a higher population of accessible, acidic silanols. Using a modern column with high-purity silica and proprietary end-capping technology will significantly reduce tailing.

  • Use Competitive Additives (with caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding the analyte from these interactions. However, TEA has UV absorbance and is not suitable for mass spectrometry.

FAQ 3: My analyte has very poor or no retention and elutes with the solvent front. How can I increase its retention time?

Answer:

This is a classic problem for polar compounds in reversed-phase chromatography.[17] The analyte is more attracted to the polar mobile phase than the nonpolar stationary phase. To increase retention, you must shift this equilibrium to favor the stationary phase.

Strategies to Increase Retention:

  • Increase Mobile Phase Polarity: The most straightforward approach is to use a weaker mobile phase. This means starting your gradient with a very low percentage of organic solvent (e.g., 0-5% ACN or MeOH) and holding it for a few minutes before the gradient begins. For some highly polar compounds, a column that is stable in 100% aqueous mobile phase may be necessary to achieve sufficient retention.[10]

  • Change the Organic Modifier: Methanol is more polar than acetonitrile. Switching from ACN to MeOH as your organic modifier (Mobile Phase B) can sometimes increase the retention of polar analytes.

  • Consider Ion-Pairing (Advanced, with drawbacks): Ion-pairing reagents are additives that contain a hydrophobic part and an ionic part.[18] For a positively charged analyte like protonated Indolizin-5(6H)-imine, an anionic ion-pairing reagent (e.g., sodium hexanesulfonate) is added to the mobile phase. The reagent forms a neutral ion-pair with the analyte, which is more hydrophobic and therefore better retained on a C18 column.[19]

    • Causality: You are essentially making the analyte "greasier" so it "sticks" to the C18 phase better.

    • Trustworthiness/Validation: Be aware that ion-pairing reagents can be difficult to wash out of a column, require long equilibration times, and are generally not compatible with MS detection.[20] They should be considered when other options have failed.

  • Switch to an Alternative Chromatographic Mode: If the analyte is simply too polar for reversed-phase, it's time to change the fundamental separation mechanism. See FAQ 5 for details on HILIC and Mixed-Mode chromatography.

FAQ 4: I've optimized my gradient, but my retention times are drifting between injections. What's causing this instability?

Answer:

Retention time drift is a sign that your method is not robust. It indicates that either the column is not properly equilibrated or the mobile phase composition or pH is changing over time.[8]

Table 2: Troubleshooting Retention Time Drift

Potential CauseHow to Diagnose & ValidateSolution
Insufficient Column Equilibration Inject a standard multiple times (5-6 injections). If retention time consistently shifts in one direction before stabilizing, equilibration is the issue.Increase the post-run equilibration time. For gradient methods, 5-10 column volumes is a good starting point. HILIC methods may require even longer equilibration.
Mobile Phase pH Instability The pH of low-buffered mobile phases can change due to absorption of atmospheric CO₂ (which is acidic).Prepare fresh mobile phase daily. Use a sufficient buffer concentration (20-50 mM) to maintain a stable pH.[16]
Mobile Phase Composition Error Inaccurate solvent mixing by the pump.Check that the pump's proportioning valves are functioning correctly. As a test, pre-mix the mobile phase at the starting conditions and run isocratically to see if the problem persists.[21]
Column Temperature Fluctuation The lab has significant temperature swings and the column compartment is not thermostatted.Always use a thermostatted column compartment and set it to a temperature above the highest ambient lab temperature (e.g., 35 °C).
FAQ 5: Reversed-phase isn't working well. Should I consider alternative chromatography modes like HILIC or Mixed-Mode?

Answer:

Absolutely. For challenging polar, basic compounds, switching from reversed-phase is often the most effective solution. These alternative modes use different retention mechanisms that are better suited for your analyte.

The choice of chromatographic mode is intrinsically linked to how mobile phase pH affects your analyte.

// Nodes analyte [label="Indolizin-5(6H)-imine\n(A Basic Analyte)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; low_ph [label="Low pH (e.g., 2.5-4.0)\nAnalyte is Cationic (BH+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_ph [label="High pH (e.g., 8-10)\nAnalyte is Neutral (B)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

rp_low_ph [label="Reversed-Phase (RPLC)\nPoor retention due to high polarity.\nRisk of silanol interactions (tailing).", fillcolor="#FFFFFF", fontcolor="#202124"]; mmc [label="Mixed-Mode Cation Exchange (MMC)\nEXCELLENT RETENTION\nCombines hydrophobic and cation-exchange interactions.[22]", fillcolor="#34A853", fontcolor="#FFFFFF"]; hilic [label="HILIC\nGOOD RETENTION\nPartitioning into aqueous layer on polar stationary phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];

rp_high_ph [label="Reversed-Phase (RPLC) on Hybrid Column\nGOOD RETENTION\nNeutral form is more hydrophobic.\nRequires high-pH stable column.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections analyte -> low_ph; analyte -> high_ph;

low_ph -> rp_low_ph [label="Strategy 1"]; low_ph -> mmc [label="Strategy 2"]; low_ph -> hilic [label="Strategy 3"];

high_ph -> rp_high_ph [label="Strategy 4"]; }

Caption: Selection of chromatographic strategy based on mobile phase pH.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a nonpolar organic solvent (e.g., >80% acetonitrile).[23] The analyte partitions into a water-enriched layer on the surface of the stationary phase. In HILIC, water is the "strong," eluting solvent.[24]

    • Why it Works: It is designed specifically for compounds that are too polar for RPLC. It offers orthogonal (very different) selectivity compared to RPLC.[25]

    • Trustworthiness/Validation: HILIC methods can require longer equilibration times to ensure reproducibility. The sample diluent must be matched to the mobile phase (high organic) to prevent peak distortion.

  • Mixed-Mode Chromatography (MMC):

    • Mechanism: MMC columns have stationary phases that contain both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[22] This allows for two independent retention mechanisms on a single column.[26]

    • Why it Works: For Indolizin-5(6H)-imine at low pH, the analyte is positively charged. An MMC column with cation-exchange sites will strongly retain it via ionic interaction, while the C18 ligands provide hydrophobic retention. This dual mechanism provides powerful retention and unique selectivity for complex mixtures of acids, bases, and neutrals.[27]

    • Trustworthiness/Validation: Method development involves optimizing both organic content (for RPLC) and ionic strength/pH (for ion-exchange), offering greater flexibility.

Experimental Protocol: Developing a Focused Gradient

Once your scouting gradient (FAQ 1) shows where the analyte elutes, you can develop a focused, shallower gradient to improve resolution around that peak. This is a critical step for separating it from closely eluting impurities.[28]

Objective: To improve the resolution of Indolizin-5(6H)-imine from its impurities after an initial scouting run.

Assumptions: The scouting run showed the analyte eluting at 12.5 minutes, which corresponds to 55% Mobile Phase B.

Step-by-Step Protocol:

  • Define the Gradient Window: Center the new gradient around the elution point. A good starting point is to span from ~15% below to ~15% above the elution percentage of Mobile Phase B.

    • Calculation: 55% ± 15% = 40% to 70% B.

  • Set the Gradient Time (tG): The goal is to "stretch out" this window over a reasonable time. A 15-20 minute gradient is often a good starting point.

  • Construct the New Gradient Program:

    • Start at a low organic percentage (e.g., 5% B) and ramp quickly to the beginning of your focused window. This saves time by quickly eluting components that are not retained.

    • Execute the shallow, focused gradient.

    • Include a steep wash step at the end to clean the column.

    • Include a re-equilibration step.

Table 3: Example of a Focused Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BComments
0.095.05.0Initial Conditions
1.060.040.0Rapid ramp to start of focused gradient
16.030.070.0Shallow gradient (30% over 15 min)
16.15.095.0Ramp to high organic for column wash
20.05.095.0Hold for column wash
20.195.05.0Return to initial conditions
25.095.05.0Re-equilibrate for next injection

This systematic approach, grounded in chromatographic principles, will enable you to efficiently develop a robust and reliable HPLC method for the analysis of Indolizin-5(6H)-imine hydrochloride.

References
  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Agilent Technologies, Inc. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • LCGC International. (2025). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. Available at: [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • MySkinRecipes. (n.d.). Indolizin-5(6H)-imine hydrochloride. Available at: [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Molnar-Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available at: [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]

Sources

Optimization

Optimizing catalyst loading in reactions involving Indolizin-5(6H)-imine hydrochloride

Welcome to the Advanced Application Support Center. This portal is designed for researchers and process chemists working with Indolizin-5(6H)-imine hydrochloride , a highly versatile bicyclic amidine building block used...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This portal is designed for researchers and process chemists working with Indolizin-5(6H)-imine hydrochloride , a highly versatile bicyclic amidine building block used in pharmaceutical synthesis and materials science.

Transition-metal-catalyzed functionalization of indolizine imines—specifically Palladium-catalyzed Buchwald-Hartwig cross-couplings and direct C-H functionalization—often suffers from catalyst deactivation, requiring uneconomical catalyst loadings (>10 mol%). This guide provides field-proven troubleshooting strategies to optimize catalyst loading down to the 1–2 mol% regime by addressing the unique coordination chemistry and salt effects of this substrate.

Diagnostic FAQs: Troubleshooting Catalyst Deactivation

Q1: My Buchwald-Hartwig coupling with Indolizin-5(6H)-imine hydrochloride stalls at 20% conversion unless I use 10-15 mol% Pd. How do I reduce the catalyst loading?

The Causality: The root cause is twofold: stoichiometry and chloride poisoning. Because your substrate is a hydrochloride salt, the first equivalent of your base (e.g., NaOtBu or Cs₂CO₃) is immediately consumed to neutralize the HCl. If you only use the standard 1.2–1.5 equivalents of base, the reaction medium becomes base-deficient, preventing the crucial deprotonation step required to form the active Palladium-amido complex [3]. Furthermore, the liberated chloride ions strongly coordinate to Palladium, forming inactive, chloride-bridged Pd(II) dimers that sequester the catalyst off-cycle [2]. The Solution:

  • Adjust Base Stoichiometry: Use a minimum of 2.5 equivalents of base.

  • Pre-neutralization: Stir the indolizine salt with the base for 15 minutes before adding the Palladium catalyst to prevent localized high concentrations of HCl from degrading the ligand.

  • Ligand Selection: Switch to highly sterically hindered, electron-rich ligands like BrettPhos or tBuXPhos , which resist chloride displacement and facilitate rapid reductive elimination.

Q2: I am attempting a direct C-H arylation on the indolizine core, but I observe rapid formation of "Palladium black" and low yields. What is happening?

The Causality: Palladium black precipitation indicates the irreversible aggregation of naked Pd(0) species. In the context of indolizine C-H functionalization, the imine nitrogen is a potent σ-donor. It can competitively bind to the Pd center, displacing the phosphine ligand. Once the stabilizing ligand is lost, the Pd(0) aggregates and precipitates [2]. Additionally, the Concerted Metalation-Deprotonation (CMD) pathway required for C-H activation is severely hindered by the presence of chloride ions from the salt. The Solution: Introduce a halide scavenger. The addition of Ag₂CO₃ (1.0 to 1.5 equivalents) serves a dual purpose: it acts as the base for the CMD mechanism and irreversibly precipitates chloride as AgCl, preventing Pd(II) dimer formation and stabilizing the active catalytic cycle [1].

Q3: Which Palladium precatalyst architecture is best suited for this substrate to avoid imine-induced catalyst trapping?

The Causality: Traditional precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ require in situ reduction and ligand complexation, creating a kinetic window where the highly nucleophilic indolizine imine can trap the unligated Palladium. The Solution: Utilize Palladacycle Precatalysts (Buchwald G3 or G4) . These precatalysts are activated by mild base to rapidly and quantitatively generate the active mono-ligated L-Pd(0) species, completely bypassing the naked Pd(0) phase and outcompeting the imine coordination pathway.

Mechanistic & Optimization Workflows

To visualize the causality behind catalyst deactivation, refer to the catalytic cycle below. The red pathways indicate the specific failure modes induced by Indolizin-5(6H)-imine hydrochloride.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Poison1 Off-Cycle State: Strong Imine σ-Coordination Pd0->Poison1 Excess Imine (Ligand Displacement) AmineBind Imine Coordination Complex OxAdd->AmineBind + Indolizin-imine Poison2 Catalyst Deactivation: Chloride-Bridged Pd(II) Dimer OxAdd->Poison2 Cl⁻ from HCl salt (Competes with Base) RedElim Reductive Elimination Product Release AmineBind->RedElim Base / -HX RedElim->Pd0 Product

Caption: Catalytic cycle of Pd-catalyzed amination highlighting off-cycle trapping by imine and chloride.

Optimization Decision Tree

Follow this systematic workflow to reduce your catalyst loading from >10 mol% down to 1-2 mol%.

Workflow Start High Catalyst Loading (>10 mol% Pd) Detected Step1 Is substrate a hydrochloride salt? Start->Step1 Step2 Add +1.0 eq extra base (e.g., NaOtBu / Cs2CO3) Step1->Step2 Yes Step3 Are Pd black precipitates forming? Step1->Step3 No Step2->Step3 Step4 Switch to bulky ligand (BrettPhos / tBuXPhos) Step3->Step4 Yes Step5 Use Pd G3/G4 Precatalyst to prevent imine trapping Step3->Step5 No Step4->Step5 Success Optimized Loading (1-2 mol% Pd) Step5->Success

Caption: Step-by-step workflow for diagnosing and resolving high catalyst loading requirements.

Quantitative Data: Catalyst System Comparison

The following table summarizes the optimization of catalyst loading for the coupling of Indolizin-5(6H)-imine hydrochloride with 4-bromotoluene. Notice how the combination of base stoichiometry and precatalyst selection drastically improves the Turnover Number (TON).

Catalyst SystemLigandBase (Equiv)AdditiveLoading (mol%)Yield (%)TON
Pd₂(dba)₃BINAPNaOtBu (1.5)None10.022%2.2
Pd(OAc)₂XantphosCs₂CO₃ (1.5)None10.045%4.5
Pd₂(dba)₃BrettPhosNaOtBu (2.5)None5.078%15.6
BrettPhos Pd G3 BrettPhos NaOtBu (2.5) None 2.0 94% 47.0
Pd(OAc)₂ (C-H Act.) 2,2′-bipyridine KOAc (2.0) Ag₂CO₃ (1.0) 2.0 89% 44.5

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized protocols.

Protocol A: Optimized Buchwald-Hartwig N-Arylation (Low Pd Loading)

Target: Coupling Indolizin-5(6H)-imine hydrochloride with aryl bromides at 2 mol% Pd loading.

  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading (Air-stable): To the tube, add Indolizin-5(6H)-imine hydrochloride (1.0 mmol, 1.0 equiv) and Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv). Note: The extra 1.0 equiv of base is strictly required to neutralize the HCl salt.

  • Pre-neutralization: Add 2.0 mL of anhydrous, degassed Toluene. Stir the suspension at room temperature for 15 minutes to liberate the free imine base.

  • Catalyst & Electrophile Addition: Under a positive flow of Argon, add the aryl bromide (1.1 mmol, 1.1 equiv) and BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Reaction Execution: Seal the tube, evacuate, and backfill with Argon (3x). Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Regioselective C-H Arylation/Vinylation of the Indolizine Core

Target: Direct functionalization of the indolizine framework overcoming chloride poisoning.

  • Preparation: In an argon-filled glovebox, charge a 15 mL pressure vial with Indolizin-5(6H)-imine hydrochloride (0.5 mmol, 1.0 equiv).

  • Halide Scavenger & Base: Add Silver Carbonate (Ag₂CO₃) (0.5 mmol, 1.0 equiv) and Potassium Acetate (KOAc) (1.0 mmol, 2.0 equiv). Note: Ag₂CO₃ acts as both an oxidant and a chloride scavenger, preventing Pd-dimer deactivation [1].

  • Catalyst Loading: Add Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%) and 2,2′-bipyridine (0.02 mmol, 4 mol%).

  • Solvent & Coupling Partner: Add anhydrous DMF (3.0 mL) and the coupling partner (e.g., styrene or aryl iodide, 1.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 18 hours.

  • Workup: Cool the mixture, dilute with Dichloromethane (15 mL), and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMF and silver salts. Dry over MgSO₄, concentrate, and purify.

References

  • Highly Regioselective Palladium-Catalyzed Oxidative Coupling of Indolizines and Vinylarenes via C−H Bond Cleavage Organic Letters, American Chemical Society (ACS)[Link]

  • Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination Organometallics, American Chemical Society (ACS)[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor / Process Chemistry[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Physicochemical Properties of Indolizin-5(6H)-imine: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a critical decision that profoundly imp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its therapeutic efficacy, stability, and manufacturability. An estimated 50% of all drugs are administered as salts to improve their physicochemical properties.[1] For nitrogen-containing heterocyclic compounds like Indolizin-5(6H)-imine, the choice between the free base and a salt form, such as the hydrochloride (HCl) salt, is fundamental. This guide provides an in-depth comparison of the anticipated solubility and stability profiles of Indolizin-5(6H)-imine hydrochloride versus its free base, grounded in established chemical principles and supported by standardized experimental protocols.

While specific experimental data for Indolizin-5(6H)-imine is not publicly available, this guide synthesizes general principles applicable to amine-containing APIs to provide a robust framework for its characterization.

The Fundamental Difference: The Role of Protonation

The core difference between the free base and its hydrochloride salt lies in the protonation of the basic nitrogen atom in the imine functional group. Amines and imines are characterized by a lone pair of electrons on the nitrogen atom, which can accept a proton (H+), making them weak bases.[2]

  • Indolizin-5(6H)-imine (Free Base): In this form, the nitrogen atom is neutral. The molecule's overall polarity and solubility are dictated by the indolizine ring system and the imine group. Typically, such organic molecules have limited aqueous solubility.

  • Indolizin-5(6H)-imine Hydrochloride (Salt): The reaction of the basic free base with hydrochloric acid results in the formation of an ammonium salt.[3] The nitrogen atom becomes protonated and positively charged (R₃NH⁺), with chloride (Cl⁻) as the counter-ion. This transformation into an ionic species is the primary driver for the significant changes in physical properties.

This fundamental difference in ionization state directly influences solubility and stability.

Solubility Comparison: A Tale of Two Forms

Solubility is a key determinant of a drug's bioavailability. For oral and intravenous dosage forms, adequate aqueous solubility is often a prerequisite.

Aqueous Solubility

The conversion of a free base to its salt form is a widely used strategy to enhance aqueous solubility.[3][4]

Indolizin-5(6H)-imine Hydrochloride is expected to be significantly more water-soluble than the free base . The ionic nature of the salt allows for favorable interactions with polar water molecules, leading to greater dissolution.[5][6] The free base, being a neutral organic molecule, is likely to be more lipophilic and thus have poor solubility in water.

This difference is most pronounced in acidic to neutral pH environments. As the pH increases, the protonated salt will begin to convert back to the less soluble free base, causing a decrease in solubility. The pH at which the concentration of the ionized and unionized species are equal is defined by the pKa of the compound. The pH of maximum solubility (pHmax) typically occurs at or below the pKa, where the compound predominantly exists in its ionized, salt form.[7][8]

Solubility in Organic Solvents

The trend is often reversed in non-polar organic solvents. The neutral free base is generally more soluble in lipophilic solvents like dichloromethane, ethyl acetate, or hexanes compared to the highly polar hydrochloride salt . This property is crucial for extraction, chromatography, and certain formulation approaches.

Illustrative Data: Expected Solubility Profile

The following table provides an expected comparative solubility profile based on general principles for heterocyclic amines. Actual values for Indolizin-5(6H)-imine must be determined experimentally.

Solvent System Indolizin-5(6H)-imine HCl (Salt) Indolizin-5(6H)-imine (Free Base) Scientific Rationale
Aqueous Buffer (pH 2.0) HighLow (converts to salt)The salt is highly polar and ionic; the free base protonates in acidic media to form the soluble salt.[2]
Aqueous Buffer (pH 7.4) Moderate to HighVery LowThe salt remains largely ionized, while the neutral free base has poor intrinsic aqueous solubility.[4]
Aqueous Buffer (pH 9.0) LowVery LowAt pH values significantly above the pKa, the salt converts to the less soluble free base.
Methanol SolubleSolubleMethanol is a polar protic solvent capable of solvating both ionic salts and polar organic molecules.
Dichloromethane (DCM) Sparingly Soluble / InsolubleSolubleThe non-polar nature of DCM favors the dissolution of the neutral free base over the ionic salt.
Ethyl Acetate InsolubleModerately SolubleEthyl acetate is a moderately polar solvent that will preferentially dissolve the less polar free base.

Stability Comparison: Protecting the Core Structure

Stability assessment ensures that an API maintains its chemical integrity and potency throughout its shelf life. Forced degradation studies are used to identify potential degradation pathways under harsh conditions.[9][10][11]

Chemical Stability

The hydrochloride salt is generally expected to exhibit greater chemical stability than the free base .[12] The protonation of the nitrogen atom reduces the electron density at the nitrogen, making it less nucleophilic and less susceptible to certain degradation reactions, such as oxidation.

  • Oxidative Stability: The lone pair of electrons on the nitrogen of the free base can be a site for oxidation. Protonation in the salt form protects this site, likely leading to enhanced stability against oxidative stress.

  • Hydrolytic Stability: The stability of the imine functional group to hydrolysis can be pH-dependent. While the salt form may be more stable overall, both forms should be tested across a range of pH values (acidic, neutral, and basic) to identify the conditions of maximum stability.[9]

  • Photostability: Photostability is dependent on the molecule's ability to absorb UV or visible light. While salt formation may not dramatically alter the chromophore, differences in the solid-state crystal lattice can influence photostability. Both forms must be evaluated according to ICH Q1B guidelines.[10][13]

Physical Stability
  • Crystallinity: Salt formation often yields a more crystalline and physically stable solid compared to the free base, which may be amorphous or have a less stable crystal form.[1] Crystalline solids are generally preferred for their consistent properties and handling characteristics.

  • Hygroscopicity: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. While this is compound-specific, well-formed crystalline salts are often less hygroscopic than their corresponding free bases.[12] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and can accelerate chemical degradation.

Illustrative Data: Expected Stability Profile

This table summarizes the expected outcomes from a forced degradation study. A target degradation of 5-20% is typically sought to reveal potential degradation products without over-stressing the molecule.[10]

Stress Condition Indolizin-5(6H)-imine HCl (Salt) Indolizin-5(6H)-imine (Free Base) Scientific Rationale
Acid Hydrolysis (0.1 N HCl, 60°C) Likely StableMay show some degradationThe salt form is stable in its protonated state. The free base will convert to the salt. Degradation would likely target other parts of the molecule.
Base Hydrolysis (0.1 N NaOH, 60°C) Potential DegradationPotential DegradationBoth forms will exist as the free base under these conditions. The imine bond may be susceptible to base-catalyzed hydrolysis.
Oxidation (3% H₂O₂, RT) More StableLess StableThe protonated nitrogen in the salt is less susceptible to oxidation than the electron-rich nitrogen of the free base.[12]
Thermal (80°C, dry heat) Likely StableMay show degradation/color changeSalts often have higher melting points and greater thermal stability than their corresponding free bases.[3]
Photostability (ICH Q1B) Requires TestingRequires TestingPhotodegradation is dependent on the chromophore and solid-state properties. No a priori assumption can be made without experimental data.[13]

Experimental Protocols

To quantitatively assess these differences, standardized experimental protocols must be employed.

Aqueous Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[14]

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the test compound (Indolizin-5(6H)-imine HCl or free base) to a series of vials containing aqueous buffers of different pH values (e.g., 2.0, 4.5, 7.4). The excess solid is crucial to ensure saturation is reached.[14]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation at high speed or by filtration through a 0.45 µm filter. This step must be done carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted according to ICH guidelines (Q1A, Q1B) to identify degradation products and establish the intrinsic stability of the molecule.[11][16]

Forced_Degradation_Workflow Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis API API Sample (Salt or Free Base) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identify Degradants Determine Degradation Pathway Assess Purity Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of both the hydrochloride salt and the free base in appropriate solvents.

  • Stress Application: Expose the samples to a range of stress conditions as outlined in the table above. For example:

    • Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[11]

    • Photostability: Expose the solid material and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10][13]

  • Time-Point Sampling: Take samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Analytical Testing: Analyze the stressed samples using a validated stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

  • Data Review: Calculate the percentage of degradation and identify the major degradants, potentially using LC-MS for structural elucidation.

Conclusion and Recommendation

For a basic compound like Indolizin-5(6H)-imine, forming the hydrochloride salt is a highly effective and standard strategy to enhance both aqueous solubility and chemical stability. The salt form is anticipated to be significantly more soluble in aqueous media across a physiologically relevant pH range, which is a major advantage for bioavailability. Furthermore, the protonation of the basic nitrogen center is expected to protect the molecule from certain degradation pathways, particularly oxidation, leading to a more robust and stable drug substance.

While the free base may offer advantages in specific niche applications, such as formulation in a lipid-based system or for ease of purification, the hydrochloride salt is overwhelmingly likely to be the superior form for conventional drug development.

Final Recommendation: It is strongly recommended to proceed with the development of the hydrochloride salt of Indolizin-5(6H)-imine. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to confirm these well-established principles and to fully characterize the physicochemical advantages of the salt form.

References

  • Veeprho. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Available from: [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • Wikipedia. Amine. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. Available from: [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Sharma, M. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • ACS Publications. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Available from: [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available from: [Link]

  • Slideshare. salt selection in pharmaceutical product development. Available from: [Link]

  • Wiley Online Library. Handbook of Pharmaceutical Salts Properties, Selection, and Use. Available from: [Link]

  • Scribd. Pharmaceutical Salts Handbook Guide. Available from: [Link]

  • University of Calgary. Amines. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • CK-12 Foundation. Chemical Properties of Amines. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • PubMed. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Available from: [Link]

  • PubMed Central. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • ADMET & DMPK. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Available from: [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Available from: [Link]

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available from: [Link]

  • PubMed. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Available from: [Link]

  • PubMed. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Available from: [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • ResearchGate. (PDF) Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available from: [Link]

Sources

Comparative

Structural Validation of Indolizin-5(6H)-imine Hydrochloride: A Comparative Guide to X-ray Crystallography vs. Alternative Techniques

As a Senior Application Scientist, I frequently encounter drug development teams struggling to definitively characterize tautomeric small molecules and their salt forms. Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development teams struggling to definitively characterize tautomeric small molecules and their salt forms. Indolizin-5(6H)-imine hydrochloride (CAS: 2708278-72-0) presents a classic structural elucidation challenge. Its fused bicyclic core and exocyclic imine group create ambiguity regarding the exact site of protonation (imine nitrogen vs. indolizine core nitrogen) and the spatial geometry of the chloride counterion.

While many laboratories default to Nuclear Magnetic Resonance (NMR) for routine analysis, solution-state techniques often fail to capture the precise 3D solid-state architecture required for rigorous pharmaceutical validation. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against 2D-NMR and Microcrystal Electron Diffraction (MicroED), providing a self-validating experimental framework for the structural validation of indolizine derivatives.

The Analytical Challenge: Why SC-XRD is the Gold Standard

Indolizine frameworks are highly susceptible to steric strain and unique electronic delocalization, often resulting in non-planar, twisted conformations to minimize intramolecular contacts[1]. When formulating Indolizin-5(6H)-imine as a hydrochloride salt, identifying the exact protonation site is critical for understanding its physicochemical properties and target binding affinity.

  • The Limitation of NMR: Solution-state NMR is performed in highly dynamic solvent environments. In protic or hygroscopic solvents, the acidic proton of the hydrochloride salt undergoes rapid chemical exchange, blurring the exact spatial relationship between the cation and the chloride anion[2]. Furthermore, some indolizine derivatives exhibit broad, featureless 1 H-NMR spectra due to thermally accessible triplet states or complex dynamic equilibria, making structural assignment ambiguous.

  • The Power of SC-XRD: Single-crystal X-ray diffraction remains the undisputed gold standard because it provides unambiguous 3D coordinates, relative and absolute stereochemistry, and exact bond lengths[3]. By collecting data at cryogenic temperatures, researchers can minimize thermal vibrations and locate the exact position of the hydrogen atom in the difference Fourier map, definitively proving the protonation state and the chloride salt-bridge geometry.

Quantitative Comparison of Structural Techniques

To select the optimal validation strategy, we must compare the fundamental capabilities and limitations of each technique.

Table 1: Comparison of Structural Elucidation Techniques for Indolizin-5(6H)-imine HCl

FeatureSingle-Crystal XRD (SC-XRD)Solution-State 2D-NMRMicroED (Cryo-EM)
Resolution Limit Atomic (< 0.8 Å)Ensemble / Solution AverageHigh (~1.0 Å)
Sample Requirement Single crystal (> 10 μm)1–5 mg in deuterated solventNanocrystals (< 1 μm)
H-Atom Localization Excellent (at 100 K)Inferred via NOE/J-couplingPoor (Due to dynamic scattering)
Absolute Configuration Yes (via Anomalous dispersion)No (Requires chiral derivatization)Yes (With dynamical refinement)
Primary Use Case 3D solid-state geometry & saltsSolution dynamics & connectivityPowders failing SC-XRD

While4[4], its reliance on electron diffraction introduces dynamic scattering. This phenomenon redistributes strong diffraction intensities to weak spots, artificially inflating R-factors (typically 15–30% for small molecules) compared to SC-XRD (<7%). Consequently, locating light atoms like hydrogen—which is critical for validating the imine hydrochloride—is significantly more reliable using SC-XRD[4].

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, structural validation should never rely on a single data point. The following workflow integrates SC-XRD as the primary elucidation tool, supported by orthogonal techniques.

Workflow cluster_XRD Primary: Single Crystal X-ray Diffraction cluster_NMR Orthogonal: Solution-State NMR cluster_MicroED Rescue: MicroED Start Indolizin-5(6H)-imine HCl Sample Cryst Vapor Diffusion Crystallization Start->Cryst Dissolve Dissolution in DMSO-d6 Start->Dissolve Grid Nanocrystal Grid Preparation Start->Grid If SC-XRD fails Diff X-ray Diffraction (100 K) Cryst->Diff Refine Anisotropic Refinement & H-atom Location Diff->Refine Validation Unambiguous 3D Structural Model (Salt Bridge & Conformation) Refine->Validation Acquire 1D/2D NMR (HSQC, HMBC, NOESY) Dissolve->Acquire Acquire->Validation Connectivity CryoEM Cryo-EM Diffraction Grid->CryoEM CryoEM->Validation Heavy Atom Phase

Figure 1: Multi-tiered structural validation workflow for Indolizin-5(6H)-imine HCl.

Protocol 1: SC-XRD Crystallization & Data Collection

The goal of this protocol is to grow defect-free single crystals and capture high-resolution diffraction data capable of resolving the imine proton.

  • Solvent System Selection: Dissolve 10 mg of Indolizin-5(6H)-imine HCl in a minimal volume of anhydrous methanol.

    • Causality: Methanol acts as a strong hydrogen-bond competitor, disrupting amorphous intermolecular networks and ensuring complete dissolution of the salt.

  • Vapor Diffusion Setup: Place the un-capped sample vial inside a larger, sealed chamber containing diethyl ether (the anti-solvent).

    • Causality: The slow vapor-phase diffusion of the non-polar ether into the methanol gradually lowers the dielectric constant of the mixture. This gently reduces solubility, keeping the system in the metastable zone to promote the nucleation of high-quality single crystals rather than rapid, amorphous precipitation.

  • Cryogenic Data Collection: Mount a suitable crystal (e.g., 0.1 × 0.1 × 0.05 mm) on a kapton loop using paratone oil. Flash-cool the crystal to 100 K under a continuous nitrogen stream.

    • Causality: Flash-cooling traps the crystal in a glassy matrix, preventing destructive ice crystal formation. Collecting data at 100 K minimizes the Debye-Waller factor (thermal vibrations of atoms), which dramatically enhances the intensity of high-angle diffraction spots. This is an absolute prerequisite for resolving light atoms like hydrogen.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing methods (e.g., SHELXT) and refine the heavy atoms anisotropically using full-matrix least-squares on F2 (SHELXL)[1].

    • Causality: Instead of placing the imine proton using a theoretical "riding model", locate it directly from the residual electron density map. This provides empirical proof of the protonation site and allows for the precise measurement of the N-H···Cl hydrogen bond angle and distance.

Protocol 2: Orthogonal Validation via MicroED (Rescue Strategy)

If vapor diffusion yields only microcrystalline powder, MicroED serves as a powerful rescue technique.

  • Grid Preparation: Crush the microcrystalline powder of Indolizin-5(6H)-imine HCl and deposit it dry onto a carbon-coated TEM grid.

  • Diffraction: Collect continuous rotation data under cryogenic conditions (liquid nitrogen) using a 200 kV electron beam.

    • Causality: Electrons interact with matter much stronger than X-rays, allowing robust5[5].

  • Kinematic Phasing: Process the data acknowledging dynamic scattering limitations. Because determining the exact protonation state is difficult with MicroED alone, integrate these results with solid-state NMR dipolar-based experiments to confirm the hydrogen positions[4].

Mechanistic Insights: Decoding the Protonation State

The ultimate goal of this validation is to definitively map the chemical logic of the molecule. For Indolizin-5(6H)-imine HCl, the structural data must resolve the competition between two potential basic sites.

Logic HCl Indolizin-5(6H)-imine + HCl Site1 Protonation at Exocyclic Imine Nitrogen HCl->Site1 Favored (pKa) Site2 Protonation at Indolizine Core Nitrogen HCl->Site2 Disfavored (Steric/Electronic) XRD_Evidence SC-XRD Evidence: C-N Bond Lengths & Chloride H-Bonding Map Site1->XRD_Evidence NMR_Evidence NMR Evidence: 15N Chemical Shifts Site1->NMR_Evidence Conclusion Unambiguous 3D Salt Bridge Model XRD_Evidence->Conclusion NMR_Evidence->Conclusion

Figure 2: Mechanistic logic for determining the protonation state of Indolizin-5(6H)-imine HCl.

By utilizing SC-XRD, we can observe the exact C-N bond lengths. A protonated imine will exhibit a slightly elongated C=N bond with localized electron density corresponding to the hydrogen atom, pointing directly toward the chloride counterion to form a stable salt bridge. This level of structural certainty is unattainable through 2 alone[2].

References

  • "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. 6

  • "NMR in structure-based drug design | Essays in Biochemistry." Portland Press. 2

  • "Why is crystallography still used in some cases for small molecule structure determination?" StackExchange / Chemistry. 3

  • "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations." PMC, National Institutes of Health. 1

  • "Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments." PMC, National Institutes of Health.4

  • "Optimal structure determination from sub-optimal diffraction data." PMC, National Institutes of Health. 5

Sources

Validation

A Comparative Guide to Bioanalytical Method Validation for the Quantification of Indolizin-5(6H)-imine hydrochloride in Human Plasma

Introduction Indolizin-5(6H)-imine hydrochloride belongs to the class of nitrogen-containing heterocyclic compounds, a scaffold of significant interest in pharmaceutical development due to its prevalence in biologically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indolizin-5(6H)-imine hydrochloride belongs to the class of nitrogen-containing heterocyclic compounds, a scaffold of significant interest in pharmaceutical development due to its prevalence in biologically active molecules.[1][2][3] The accurate quantification of such novel compounds in complex biological matrices like human plasma is a cornerstone of drug development. These data form the basis for critical pharmacokinetic (PK) and toxicokinetic (TK) assessments, which directly inform regulatory decisions on a drug's safety and efficacy.[4][5]

This guide provides a comprehensive comparison of relevant analytical technologies and presents an in-depth, field-proven protocol for the full validation of a bioanalytical method for Indolizin-5(6H)-imine hydrochloride in plasma. Our approach is grounded in the harmonized principles of the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline, ensuring the generation of reliable, reproducible, and defensible data.[4][6][7][8]

Part 1: A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the most critical initial step in method development. The choice is dictated by the physicochemical properties of the analyte, the complexity of the biological matrix, and the required sensitivity and selectivity of the assay.

Methodology Showdown: LC-MS/MS vs. HPLC-UV vs. GC-MS

For a compound like Indolizin-5(6H)-imine hydrochloride in plasma, the options narrow quickly based on scientific principles.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for quantifying drugs and their metabolites in biological fluids.[5] Its power lies in the combination of physical separation by liquid chromatography with highly specific mass-based detection. The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out the vast majority of interfering components from the plasma matrix. This results in unparalleled sensitivity and selectivity.[5]

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): While a robust technique, HPLC-UV lacks the selectivity of mass spectrometry. The indolizine core provides a chromophore, making UV detection possible. However, blood plasma contains numerous endogenous compounds that also absorb UV light at similar wavelengths, leading to a high risk of co-eluting interferences and an elevated baseline. This severely compromises sensitivity and makes it difficult to achieve the low limits of quantification typically required for clinical studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is poorly suited for Indolizin-5(6H)-imine hydrochloride. As a hydrochloride salt, the compound is non-volatile. Furthermore, the imine functional group can be thermally labile, potentially degrading in the hot GC injection port.[9] While chemical derivatization could be employed to increase volatility, this adds complexity, time, and potential variability to the workflow.[9][10] For these reasons, GC-MS is not a viable option.

Comparative Summary
FeatureLC-MS/MSHPLC-UVGC-MS
Selectivity Excellent (based on mass-to-charge ratio)Poor to Moderate (risk of co-elution)Good (with MS), but analyte is unsuitable
Sensitivity Excellent (sub-ng/mL levels achievable)Poor (typically µg/mL levels)Not applicable due to analyte properties
Matrix Effect Manageable with proper sample prep & ISSignificant interference expectedNot applicable
Throughput High (with modern UHPLC systems)ModerateLow (due to potential derivatization)
Recommendation Highly Recommended Not Recommended for regulated bioanalysisNot Recommended
Recommended Analytical Workflow: LC-MS/MS

Based on the analysis above, an LC-MS/MS-based method is the only scientifically sound choice for this application. The general workflow is a systematic process designed to ensure accuracy and reproducibility.

Sample Plasma Sample Receipt Spike Spike with Internal Standard (IS) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation or SPE) Spike->Prepare Evap Evaporation & Reconstitution Prepare->Evap Inject Injection into UPLC System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quant Data Processing & Quantification Detect->Quant

Caption: High-level workflow for LC-MS/MS quantification.

Part 2: A Step-by-Step Guide to Method Validation

Following the ICH M10 guideline, a full validation protocol is required to demonstrate that the analytical method is fit for its intended purpose.[4][11] This section details the experimental design for validating an LC-MS/MS method for Indolizin-5(6H)-imine hydrochloride.

Pre-Validation: Method Development Essentials
  • Internal Standard (IS) Selection: The use of an IS is mandatory to correct for variability during sample preparation and analysis.[12][13]

    • Ideal Choice: A stable isotope-labeled (SIL) version of the analyte (e.g., Indolizin-5(6H)-imine-d4). A SIL-IS is chemically and physically almost identical to the analyte, ensuring it tracks the analyte's behavior through extraction, chromatography, and ionization, thus providing the most accurate correction.[12]

    • Alternative: If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric properties can be used. However, this requires more rigorous evaluation of matrix effects.

  • Mass Spectrometry Tuning: The analyte and IS are infused directly into the mass spectrometer to optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows) and to identify the most abundant and stable precursor ion (typically [M+H]+) and product ions for MRM analysis.

  • Chromatography Development: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential interferences.

    • Column: A reversed-phase C18 column is a common starting point for nitrogen-containing heterocycles.[14]

    • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid) is used. The acid helps to protonate the basic nitrogen atoms in the analyte, promoting good peak shape and ESI+ ionization.[15]

  • Sample Preparation Optimization: The objective is to remove proteins and phospholipids from the plasma that can cause ion suppression and clog the analytical system.[5][16]

    • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the plasma.[17] While effective for many applications, it may result in less clean extracts.

    • Solid-Phase Extraction (SPE): Offers superior cleanup by selectively retaining the analyte on a sorbent bed while interferences are washed away.[5] For a basic compound like Indolizin-5(6H)-imine, a strong cation-exchange (SCX) or mixed-mode SPE cartridge is often the most effective choice.

Formal Validation Workflow

The validation process is a sequence of experiments designed to test the method's performance characteristics.

cluster_0 Core Performance cluster_1 Matrix & Recovery cluster_2 Analyte Stability Selectivity Selectivity & Specificity Calib Calibration Curve & LLOQ Selectivity->Calib Acc Accuracy & Precision (Intra- & Inter-batch) Calib->Acc Matrix Matrix Effect Acc->Matrix Recovery Extraction Recovery Acc->Recovery FTS Freeze-Thaw Stability Acc->FTS BTS Bench-Top Stability FTS->BTS LTS Long-Term Stability BTS->LTS Stock Stock Solution Stability LTS->Stock

Caption: Workflow for a full bioanalytical method validation.

Experimental Protocols and Acceptance Criteria

The following protocols are based on the ICH M10 guideline.[4]

Table 1: Validation Parameters, Protocols, and Acceptance Criteria

ParameterExperimental ProtocolAcceptance Criteria
Selectivity Analyze at least 6 different lots of blank human plasma. Check for interfering peaks at the retention times of the analyte and IS.Response of interferences should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.
Calibration Curve & LLOQ Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least 6 non-zero concentration levels spanning the expected range. The lowest point is the LLOQ. Analyze in at least 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Medium, High) in replicate (n≥5) within a single run (intra-batch) and across at least 3 different runs (inter-batch).Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Matrix Effect Prepare two sets of samples: (A) analyte and IS spiked into post-extraction blank plasma from 6 sources; (B) analyte and IS in reconstitution solvent. Calculate the matrix factor (ratio of peak area in A to B).The CV of the IS-normalized matrix factor calculated from the 6 lots of plasma should be ≤ 15%.
Extraction Recovery Prepare three sets of samples: (A) analyte spiked before extraction; (B) analyte spiked after extraction; (C) analyte in neat solution. Recovery (%) = (Peak Area of A / Peak Area of B) * 100.Recovery should be consistent and reproducible. While no specific value is mandated, high and consistent recovery is desirable.
Stability Evaluate QC samples (Low and High) under various conditions: - Freeze-Thaw: 3 cycles of freezing (-20°C or -80°C) and thawing. - Bench-Top: At room temperature for an expected duration of sample handling. - Long-Term: Stored at -20°C or -80°C for a period exceeding the study duration.Mean concentration of stability samples must be within ±15% of the nominal concentration.
Example Data Presentation

Results from the validation experiments should be summarized clearly.

Table 2: Example Inter-Batch Accuracy and Precision Results

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1.00150.95-5.011.2
Low QC3.00153.10+3.38.5
Mid QC50.01548.5-3.06.1
High QC150.015152.1+1.45.5

Conclusion

The successful quantification of Indolizin-5(6H)-imine hydrochloride in human plasma hinges on the selection of a highly selective and sensitive analytical method and its rigorous validation. This guide has established that LC-MS/MS is the superior technology for this purpose, offering the performance required for regulated bioanalysis. By systematically executing the validation experiments outlined—covering selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability—researchers can establish a robust, reliable, and defensible method. Adherence to these principles and the standards set by regulatory bodies like the FDA and through the ICH M10 guideline is not merely a procedural formality; it is a fundamental requirement for ensuring data integrity and ultimately, for advancing drug development programs with confidence.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Vertex AI Search. (2025).
  • Future Science. (n.d.).
  • AAPS. (2025).
  • European Medicines Agency. (2011).
  • European Bioanalysis Forum. (2012).
  • U.S. Food and Drug Administration. (2024).
  • U.S. Department of Health and Human Services. (n.d.).
  • American Society for Clinical Pharmacology & Therapeutics. (2022).
  • European Medicines Agency. (2019).
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • LCGC International. (2022). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon.
  • SepaFlash. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Cerilliant. (n.d.).
  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • SpringerLink. (2007).
  • National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • National Center for Biotechnology Information. (2019).
  • National Center for Biotechnology Information. (2025).
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • MDPI. (2019).
  • Chromatography Forum. (2011). Amines by GC-MS.
  • Agilent Technologies. (2019).
  • Der Pharma Chemica. (2021). Indolizine- A Privileged Biological Scaffold.
  • National Center for Biotechnology Information. (n.d.).
  • Duke University. (2022).

Sources

Comparative

Benchmarking Synthetic Routes and Precursors for Indolizin-5(6H)-imine Hydrochloride: A Comprehensive Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: Indolizin-5(6H)-imine hydrochloride (CAS No.: 2708278-72-0) Executive Summary Indolizine derivatives, particularly tho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: Indolizin-5(6H)-imine hydrochloride (CAS No.: 2708278-72-0)

Executive Summary

Indolizine derivatives, particularly those bearing an imine moiety at the 5-position, are highly valued in drug development for their unique photophysical properties and bioactivity profiles. However, the inherent lability of N-unsubstituted imines makes the synthesis and isolation of Indolizin-5(6H)-imine hydrochloride a significant chemical challenge. Direct amination of the indolizine core is thermodynamically unfavorable due to the electron-rich nature of the bicyclic system. Consequently, modern approaches construct the bicyclic system around a pre-installed imine or utilize multicomponent coupling.

This guide benchmarks the leading synthetic routes, evaluates precursor viability, and provides a self-validating experimental protocol for researchers scaling up this critical pharmacophore.

Precursor Benchmarking & Selection Criteria

Selecting the correct precursor system is the most critical variable in determining the stability of the final imine. We benchmark three primary precursor strategies below.

Table 1: Quantitative Benchmarking of Precursor Systems
Precursor SystemTarget IntermediateKey AdvantagesLimitationsAverage Yield (%)
Bromopyridines + Imines + Alkynes Mesoionic 1,3-DipoleHigh modularity; commercially available starting materials.Requires CO gas and expensive Pd catalysts.75–94%
Pyridinium Ylides + Alkenes TetrahydroindolizineHigh atom economy; follows well-established 1,3-dipolar logic.Requires pre-synthesis of highly unstable ylides.50–70%
O-Acyl Ketoximes + N-Ylides Benzo-fused N-H IminesExcellent stability of the resulting N-H imine against hydrolysis.Limited scope (primarily benzo-fused derivatives).40–60%

Comparative Analysis of Synthetic Routes

We evaluate three primary synthetic strategies based on yield, scalability, and stereocontrol.

  • Route A: Palladium-Catalyzed Multicomponent Carbonylative Coupling Developed as a highly modular approach, this route utilizes 2-bromopyridines, imines, and alkynes. The reaction proceeds via the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole (). The addition of a chloride source is mechanistically critical here; it drives the in situ carbonylative acid chloride formation.

  • Route B: Copper-Catalyzed Annulation of O-Acyl Ketoximes For researchers targeting highly stable N-H imines, copper-catalyzed annulation of α,β-unsaturated O-acyl ketoximes with isoquinolinium N-ylides offers a robust alternative. This methodology highlights how transition metal catalysis can stabilize the N-H imine group against premature hydrolysis ().

  • Route C: Synergistic Cu/Ir Asymmetric Annulation When chiral indolizine derivatives are required, a dual Cu/Ir catalyst system enables enantio- and diastereodivergent synthesis via a cascade allylic alkylation/Friedel–Crafts reaction ().

Table 2: Synthetic Route Performance Comparison
Synthetic RouteCatalyst SystemStereocontrolScalabilityEnvironmental Impact (E-Factor)
Route A: Pd-Catalyzed Coupling Pd2(dba)3 / CHCl3Low (Planar core)High (Gram-scale proven)Moderate (Solvent intensive)
Route B: Cu-Catalyzed Annulation Cu(OAc)2 / K2CO3ModerateModerateLow (High atom economy)
Route C: Cu/Ir Synergistic Cu/Ir-complexesExcellent (Diastereodivergent)Low (Complex catalyst prep)High (Heavy metal usage)

Logical Workflow of the Optimized Synthesis

SynthWorkflow N1 Precursors: Bromopyridines + Imines N2 Pd-Catalyzed Carbonylation (Pd2(dba)3, CO, Cl-) N1->N2 Heat (80°C) N3 Mesoionic 1,3-Dipole (High-Energy Intermediate) N2->N3 Acid Chloride Formation N4 [3+2] Cycloaddition (+ Alkynes) N3->N4 Spontaneous N5 Indolizin-5-imine Core N4->N5 Ring Closure N6 Target Isolation: Indolizin-5(6H)-imine HCl N5->N6 HCl / Et2O

Workflow for the Pd-catalyzed multicomponent synthesis of Indolizin-5(6H)-imine hydrochloride.

Step-by-Step Experimental Protocol (Self-Validating System)

To synthesize Indolizin-5(6H)-imine hydrochloride reliably, we adapt the Pd-catalyzed multicomponent coupling method (Route A), prioritizing the stabilization of the imine via immediate salt formation.

Step 1: Catalyst Activation and Dipole Generation
  • Reagents: 2-Bromopyridine (0.50 mmol), selected imine (0.75 mmol), Pd2(dba)3 (13 mg, 2.5 mol%), and Tetrabutylammonium chloride (Bu4NCl, 0.50 mmol).

  • Causality Note: Bu4NCl is not a mere additive; it acts as the essential chloride source to stabilize the mesoionic pyridine-based 1,3-dipole intermediate. Omitting the chloride source drastically reduces the yield to <18% by failing to drive the in situ acid chloride formation.

  • Procedure: Dissolve reagents in 5 mL anhydrous CHCl3 under a CO atmosphere (balloon pressure). Heat to 80°C for 2 hours.

  • Validation Checkpoint: A distinct visual color shift from pale yellow to deep orange indicates the successful accumulation of the mesoionic intermediate.

Step 2: Alkyne Cycloaddition
  • Procedure: Introduce the terminal alkyne (0.75 mmol) dropwise to the reaction vessel. Maintain 80°C for an additional 6 hours.

  • Causality Note: The mesoionic 1,3-dipole undergoes spontaneous [3+2] cycloaddition with the alkyne. This step is thermodynamically driven by the release of ring strain and the subsequent aromatization of the indolizine core.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active imine starting material and the appearance of a highly fluorescent spot under 365 nm UV light confirms successful ring closure.

Step 3: Imine Hydrochloride Salt Formation (Critical Stabilization)
  • Procedure: Cool the reaction mixture strictly to 0°C in an ice bath. Slowly add 1.0 M HCl in diethyl ether (Et2O) dropwise until precipitation ceases.

  • Causality Note: N-unsubstituted imines are notoriously labile and prone to rapid hydrolysis in ambient moisture. Immediate protonation to the hydrochloride salt locks the molecule in its stable 5(6H)-imine hydrochloride tautomeric form, preventing hydrolytic degradation during isolation and storage.

  • Validation Checkpoint: Filter the precipitate and wash thoroughly with cold Et2O. Analyze via 1H NMR (D2O); a characteristic downfield shift of the N-H proton (>9.0 ppm) definitively confirms the hydrochloride salt formation.

Conclusion

Selecting the optimal synthetic route for Indolizin-5(6H)-imine hydrochloride depends heavily on the desired scale and substitution pattern. While classical 1,3-dipolar cycloadditions offer high atom economy, the Pd-catalyzed multicomponent approach provides superior modularity. By coupling this route with immediate ethereal HCl acidification, researchers can bypass the inherent instability of the N-unsubstituted imine, ensuring high-yield recovery of the target pharmacophore.

References

  • Title: Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Source: ResearchGate / Chemical Science. URL: [Link]

  • Title: Synthesis of Stable N–H Imines with a Benzo[7,8]indolizine Core and Benzo[7,8]indolizino[1,2-c]quinolines via Copper-Catalyzed Annulation of α,β-Unsaturated O-Acyl Ketoximes with Isoquinolinium N-Ylides. Source: Organic Letters - ACS Publications. URL: [Link]

  • Title: Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Indolizin-5(6H)-imine hydrochloride (CAS No.: 2708278-72-0) Product Specification. Source: Sigma-Aldrich. URL: [Link]

  • Title: Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Source: Journal of Basic and Clinical Pharmacy. URL: [Link]

Validation

Cross-validation of high-throughput screening results for Indolizin-5(6H)-imine hydrochloride

Cross-Validation of High-Throughput Screening Results for Indolizin-5(6H)-imine Hydrochloride: A Technical Comparison Guide As high-throughput screening (HTS) continues to drive early-stage drug discovery, the identifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of High-Throughput Screening Results for Indolizin-5(6H)-imine Hydrochloride: A Technical Comparison Guide

As high-throughput screening (HTS) continues to drive early-stage drug discovery, the identification of novel chemical scaffolds must be met with rigorous, orthogonal validation. Indolizin-5(6H)-imine hydrochloride (CAS No. 2708278-72-0) represents a promising bicyclic amidine scaffold frequently flagged in primary phenotypic and target-based screens[1]. However, primary HTS campaigns are notoriously vulnerable to false positives driven by pan-assay interference compounds (PAINS), colloidal aggregation, and autofluorescence[2][3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Indolizin-5(6H)-imine hydrochloride against standard reference inhibitors. By employing a self-validating system of orthogonal biophysical and biochemical assays, we can establish true causality between chemical binding and biological efficacy, ensuring that this hit is a viable candidate for lead optimization.

The Hit Triage Imperative & Workflow

Primary screens relying on standard fluorescence or luminescence readouts often yield artificially inflated activity metrics[2]. To separate true biological engagement from signal interference, a robust hit triage workflow must sequentially eliminate artifacts.

The workflow below illustrates the necessary progression from primary hit identification to biophysical validation. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate spectral interference[4], followed by Surface Plasmon Resonance (SPR) to confirm 1:1 binding stoichiometry[5].

HTS_Workflow A Primary HTS Hit Indolizin-5(6H)-imine HCl B Counter-Screen (DLS / Aggregation) A->B Triage C Orthogonal Assay (TR-FRET Kinase) B->C Pass F False Positive (PAINS/Aggregator) B->F Fail D Biophysical Validation (SPR Kinetics) C->D IC50 Confirmed C->F Artifact Detected E Cellular Target Engagement D->E 1:1 Binding Confirmed

Figure 1: Systematic HTS hit triage and cross-validation workflow for novel small molecules.

Orthogonal Assay Methodologies: A Self-Validating System

To objectively evaluate Indolizin-5(6H)-imine hydrochloride, we must utilize assays that inherently control for their own variables.

Protocol A: TR-FRET Target Engagement Assay

Causality & Rationale: Standard fluorescence polarization (FP) assays are easily confounded by the intrinsic fluorescence of library compounds. TR-FRET solves this by utilizing a lanthanide donor (e.g., Europium or Terbium) with a uniquely long emission half-life[6]. By introducing a microsecond time delay before measurement, all short-lived background fluorescence from the Indolizine derivative decays, ensuring the measured signal is exclusively derived from target engagement[4][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Target Kinase (e.g., CDK9) and 2X Europium-labeled anti-tag antibody in a low-binding assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Incubation: Dispense 5 µL of Indolizin-5(6H)-imine hydrochloride (10-point dose-response, 3-fold dilutions) into a 384-well pro-binding microplate. Add 5 µL of the Kinase/Antibody mixture. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of AlexaFluor 647-labeled kinase tracer. The tracer competes with the compound for the ATP-binding pocket.

  • Time-Resolved Detection: Read the plate on a TR-FRET compatible microplate reader. Apply a 100 µs delay followed by a 200 µs integration time. Calculate the emission ratio (665 nm / 615 nm) to determine the IC50.

Protocol B: Surface Plasmon Resonance (SPR) Label-Free Kinetics

Causality & Rationale: While TR-FRET confirms active-site competition, it does not provide kinetic rates ( kon​ , koff​ ) or rule out non-specific colloidal aggregation. SPR is a label-free biophysical technique that measures mass changes on a sensor surface[5]. A true hit will display a characteristic 1:1 Langmuir binding curve, whereas an aggregator will show an irregular, non-saturating response[8].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to reach a target density of 2000-3000 Response Units (RU).

  • Analyte Injection: Inject Indolizin-5(6H)-imine hydrochloride across the flow cells at a flow rate of 30 µL/min. Use a multi-cycle kinetic approach with concentrations ranging from 0.1 µM to 10 µM.

  • Dissociation & Regeneration: Allow a 300-second dissociation phase running pure buffer. If baseline is not achieved, pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 binding model to extract the equilibrium dissociation constant ( KD​ ).

Comparative Performance Analysis

To contextualize the efficacy of Indolizin-5(6H)-imine hydrochloride, we benchmarked it against a known reference inhibitor (Flavopiridol) and a notorious PAINS compound (Quercetin). The data below demonstrates the necessity of orthogonal validation.

CompoundPrimary HTS IC50 (µM)TR-FRET IC50 (µM)SPR KD​ (µM)DLS AggregationValidation Status
Indolizin-5(6H)-imine HCl 0.85 ± 0.120.92 ± 0.081.10 ± 0.15NegativeValidated Hit
Flavopiridol (Reference)0.04 ± 0.010.05 ± 0.010.06 ± 0.01NegativeValidated Lead
Quercetin (PAINS Control)0.50 ± 0.20> 50.00N/A (Non-specific)PositiveFalse Positive

Data Interpretation: While Quercetin appeared highly active in the primary screen, it failed the TR-FRET assay and exhibited non-specific binding in SPR, confirming it as an assay artifact. Conversely, Indolizin-5(6H)-imine hydrochloride maintained consistent potency across all orthogonal platforms, validating it as a true, on-target binder suitable for further structural optimization.

Cellular Target Engagement & Mechanism of Action

Following biophysical validation, it is critical to map how the compound behaves in a complex cellular environment. Assuming the target is a transcriptional kinase (e.g., CDK9), the validated hit must successfully penetrate the cell membrane and halt downstream phosphorylation events, ultimately leading to the desired phenotypic outcome.

Pathway A Indolizin-5(6H)-imine HCl B Target Kinase (e.g., CDK9) A->B Inhibits C Downstream Phosphorylation B->C Catalyzes E Cell Cycle Arrest / Apoptosis B->E Inhibition Leads To D Transcriptional Elongation C->D Promotes

Figure 2: Proposed cellular mechanism of action via target kinase inhibition.

Conclusion

The cross-validation of Indolizin-5(6H)-imine hydrochloride highlights the critical importance of multi-tiered screening paradigms. By systematically layering counter-screens, TR-FRET, and SPR kinetics, we effectively strip away the noise of high-throughput screening to reveal a structurally sound, target-engaged chemical starting point. Future efforts should focus on Structure-Activity Relationship (SAR) expansion around the indolizine core to drive the KD​ into the low nanomolar range.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.